2-(3-Aminophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKLSVGSFFSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565763 | |
| Record name | 2-(3-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-77-5 | |
| Record name | 2-(3-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol (CAS: 52273-77-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)ethanol, a versatile chemical intermediate with the CAS number 52273-77-5. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications as a building block in the synthesis of complex organic molecules, including those with potential biological activity. Safety and handling information are also included to ensure its proper use in a laboratory setting. While this guide presents a thorough review of the chemical aspects of this compound, it is important to note that, at the time of publication, there is limited publicly available information regarding its specific biological activities or its direct involvement in cellular signaling pathways.
Chemical and Physical Properties
This compound, also known as 3-aminophenethyl alcohol, is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group attached to a benzene ring.[1] This unique combination of reactive sites makes it a valuable precursor in various synthetic applications.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 52273-77-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Dark brown to black solid |
| Melting Point | 51-53 °C |
| Boiling Point | 293 °C |
| Density | 1.124 g/cm³ |
| Flash Point | 131 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Purity (typical) | ≥95% |
Table 2: Spectral Data Summary for this compound
| Technique | Key Data Points |
| LC-MS | Molecular ion peak [M+H]⁺ at m/z = 138.1[2] |
| ¹H NMR | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |
| ¹³C NMR | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |
| IR Spectroscopy | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |
Synthesis
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3-nitrophenylethanol.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Reactants:
-
3-Nitrophenylethanol (1 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (catalytic amount)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a pressure reactor, add 3-nitrophenylethanol and methanol.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 45 psi.
-
Stir the reaction mixture at room temperature overnight.
-
Upon reaction completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
-
Yield: High yields (e.g., 99%) of this compound as a white solid have been reported using this method.[2]
-
Characterization: The product can be analyzed by LCMS to confirm the presence of the molecular ion peak [M+H]⁺ at m/z = 138.1.[2]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The 3-aminophenylethanol scaffold is a valuable starting material in medicinal chemistry due to the presence of two distinct reactive handles: the aromatic amine and the primary alcohol. These functional groups allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
While specific drugs derived directly from this compound are not widely reported in publicly available literature, its utility as a building block is evident from its application in the synthesis of heterocyclic compounds like indolines and dihydrobenzofurans.[2] These ring systems are prevalent in many biologically active molecules.
The broader class of aminophenyl compounds has been explored for the development of various therapeutic agents, including:
-
Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.
-
GPCR Ligands: The scaffold can be elaborated to generate ligands that bind to G-protein coupled receptors, a large family of drug targets.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the peer-reviewed literature detailing the intrinsic biological activity of this compound or its direct modulation of cellular signaling pathways. While the broader "ethanol" component can influence numerous pathways, these effects are general and not specific to the aminophenyl structure of this particular molecule.
Therefore, a diagram illustrating a specific signaling pathway directly modulated by this compound cannot be provided at this time due to the absence of supporting scientific evidence. Researchers are encouraged to perform initial biological screenings to elucidate the potential pharmacological profile of this compound and its derivatives.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Use in a well-ventilated area.
Conclusion
This compound is a readily accessible and synthetically versatile chemical building block with significant potential for applications in organic synthesis and medicinal chemistry. Its dual functionality allows for the straightforward creation of diverse molecular libraries for drug discovery programs. While its own biological activity remains to be thoroughly investigated, its utility as a precursor for more complex, potentially bioactive molecules is clear. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.
Appendix: Representative Spectral Data of Related Compounds
Note: The chemical shifts and peak patterns in the following spectra will differ from those of this compound due to the different substitution patterns on the aromatic ring.
(Placeholder for representative ¹H NMR, ¹³C NMR, and IR spectra of a related aminophenylethanol isomer if they were available in the search results. Since they are not, this section will remain as a placeholder.)
References
2-(3-Aminophenyl)ethanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(3-Aminophenyl)ethanol. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.
Compound Identification and Core Properties
This compound, also known as 3-aminophenethyl alcohol, is an organic compound featuring both an amino group and a hydroxyl group attached to a benzene ring via an ethyl linker. Its unique structure makes it a valuable intermediate in organic synthesis.
Key Identifiers
A logical overview of the compound's primary identifiers and structural information is presented below.
Caption: Core Identifiers and Structural Information for this compound.
Physical and Chemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C8H11NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Dark Brown to Black Solid | [3] |
| Melting Point | 51-53 °C | [1] |
| Boiling Point | 293 °C | [3] |
| Density | 1.124 g/cm³ | [1] |
| Flash Point | 131 °C | [3] |
| pKa (Predicted) | 14.91 ± 0.10 | [3] |
| Refractive Index | 1.597 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis via Catalytic Hydrogenation
A common and high-yield method for synthesizing this compound is through the catalytic reduction of 3-nitrophenylethanol.
Experimental Workflow:
Caption: Workflow for the Synthesis of this compound.
Detailed Protocol:
-
Reactor Charging : To a pressure reactor, add 3-nitrophenylethanol (3.0 g, 18 mmol), methanol (100 mL), and a 10% palladium on carbon catalyst (0.1 g, 0.08 mmol).[3]
-
Hydrogenation : Subject the reaction system to 45 psi of hydrogen pressure.[3]
-
Reaction : Stir the reaction mixture at room temperature overnight.[3]
-
Catalyst Removal : Upon completion of the reaction, remove the palladium catalyst by filtering the mixture through a diatomaceous earth pad.[3]
-
Purification : Concentrate the resulting filtrate under reduced pressure to afford the target product, this compound. This process typically yields a white solid.[3]
-
Analysis : The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm its identity. The expected molecular ion peak [M+H]+ is m/z = 138.1, which corresponds to the theoretical value for C8H11NO.[3]
Purification and Analysis
-
Purification : The primary purification method described in the synthesis protocol is filtration followed by concentration under reduced pressure.[3] For higher purity, standard techniques such as recrystallization from an appropriate solvent system or silica gel column chromatography could be employed.
-
Analysis : While LCMS is used for confirmation, full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although specific spectral data for the 3-amino isomer is not detailed in the provided search results, data for the isomeric 2-(4-aminophenyl)ethanol shows characteristic peaks for the amino, hydroxyl, and aromatic groups which would be expected to be similar.[4][5]
Chemical Reactivity and Stability
Reactivity
The chemical reactivity of this compound is dictated by its three primary functional components: the aromatic ring, the primary amine, and the primary alcohol.
-
Amino Group : The nucleophilic primary amine can undergo reactions such as acylation, alkylation, and diazotization.
-
Hydroxyl Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.[6] The hydroxyl group's poor leaving nature means it typically requires activation (e.g., protonation in acidic conditions) to participate in substitution reactions.[7]
-
Aromatic Ring : The benzene ring is activated towards electrophilic substitution, with the directing effects influenced by both the amino and hydroxyethyl substituents.
This compound serves as a useful precursor for synthesizing indolines and dihydrobenzofurans through iron and copper-catalyzed iodination and cyclization reactions.[3]
Stability and Storage
-
Stability : Aminophenol compounds can deteriorate when exposed to air and light, often undergoing auto-oxidation which can be accelerated at higher pH and temperatures.[8][9]
-
Storage : It is recommended to store this compound in a dark place, sealed in a dry, inert atmosphere at room temperature.[3]
Biological Activity and Applications in Drug Development
While this compound itself is primarily used as a chemical intermediate, its structural motifs are relevant in medicinal chemistry. The aminophenol scaffold is present in various bioactive molecules. For instance, the isomeric 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol.[10]
Derivatives of similar structures, such as (3-aminophenyl)methanol, are used as key reagents in synthesizing inhibitors of cellular signaling pathways, including dynamin GTPase and hedgehog signaling, which are important targets in oncology research.[11] The functional groups on this compound offer versatile points for derivatization to create libraries of novel compounds for screening against various biological targets, such as anticancer and antibacterial agents.[12]
Currently, there is no direct evidence from the provided search results linking this compound to a specific signaling pathway. Its primary role in the cited literature is that of a versatile building block for more complex molecules.[3]
References
- 1. chembk.com [chembk.com]
- 2. This compound 95% | CAS: 52273-77-5 | AChemBlock [achemblock.com]
- 3. This compound | 52273-77-5 [chemicalbook.com]
- 4. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR [m.chemicalbook.com]
- 5. 2-(4-Aminophenyl)ethanol(104-10-9) IR Spectrum [m.chemicalbook.com]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. pearson.com [pearson.com]
- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Spectral Analysis of 3-Aminophenethyl Alcohol: A Technical Guide
An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-aminophenethyl alcohol, more systematically named 1-(3-aminophenyl)ethanol. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural motifs. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and replication.
Quantitative Spectral Data
The following tables summarize the key spectral data obtained for 1-(3-aminophenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 1-(3-aminophenyl)ethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| 7.10 - 7.25 | m | 1H | - | Ar-H |
| 6.60 - 6.80 | m | 3H | - | Ar-H |
| 4.75 | q | 1H | 6.4 | -CH(OH)- |
| 3.65 (broad s) | s | 2H | - | -NH₂ |
| 2.50 (broad s) | s | 1H | - | -OH |
| 1.35 | d | 3H | 6.4 | -CH₃ |
Table 2: ¹³C NMR Spectral Data of 1-(3-aminophenyl)ethanol
| Chemical Shift (δ) ppm | Proposed Assignment |
| 146.5 | Ar-C (C-NH₂) |
| 145.8 | Ar-C (C-CH(OH)) |
| 129.2 | Ar-CH |
| 117.5 | Ar-CH |
| 115.1 | Ar-CH |
| 113.8 | Ar-CH |
| 70.4 | -CH(OH)- |
| 25.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of 1-(3-aminophenyl)ethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3030 | Medium | Aromatic C-H stretch |
| 2970 - 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1580, 1490 | Medium-Strong | Aromatic C=C bending |
| 1450 | Medium | CH₃ bending |
| 1370 | Medium | C-O-H bending |
| 1260 - 1050 | Strong | C-O stretch |
| 880 - 780 | Strong | Aromatic C-H out-of-plane bending (meta-substitution) |
Mass Spectrometry (MS)
Table 4: GC-MS Fragmentation Data of 1-(3-aminophenyl)ethanol [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 137 | Moderate | [M]⁺ (Molecular Ion) |
| 122 | High | [M - CH₃]⁺ |
| 94 | Base Peak | [M - CH₃ - CO]⁺ or rearrangement product |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses. While specific instrument parameters for the cited data may vary, these protocols represent standard practices for the analysis of aromatic alcohols and amines.
NMR Spectroscopy
A solution of 1-(3-aminophenyl)ethanol (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. ¹H NMR data is typically acquired with 16-32 scans, while ¹³C NMR requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
IR Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of 1-(3-aminophenyl)ethanol is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the mass analysis. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated on a capillary column (e.g., a non-polar or medium-polarity column) with helium as the carrier gas. The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure proper separation and elution. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and the resulting fragments are separated based on their mass-to-charge ratio.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral characterization of 3-aminophenethyl alcohol.
Caption: Workflow for the spectral characterization of 3-aminophenethyl alcohol.
References
An In-depth Technical Guide to the Solubility of 2-(3-Aminophenyl)ethanol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Aminophenyl)ethanol, a crucial aspect for its application in research, synthesis, and pharmaceutical development. Understanding the solubility of this compound in various common laboratory solvents is fundamental for designing experimental procedures, developing formulations, and ensuring reproducible results. This document outlines the available solubility data, presents a comprehensive experimental protocol for determining solubility, and provides a visual workflow to guide laboratory practice.
I. Solubility Data of this compound
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative information found in the literature and provides a template for recording experimentally determined quantitative values.
Table 1: Solubility of this compound
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble[1] | Data to be determined |
| Methanol | CH₃OH | Slightly Soluble[1] | Data to be determined |
| Water | H₂O | Data to be determined | Data to be determined |
| Ethanol | C₂H₅OH | Data to be determined | Data to be determined |
| Acetone | C₃H₆O | Data to be determined | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | Data to be determined | Data to be determined |
| Dichloromethane | CH₂Cl₂ | Data to be determined | Data to be determined |
| Chloroform | CHCl₃ | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | C₃H₇NO | Data to be determined | Data to be determined |
Note: The term "slightly soluble" is a qualitative description and is not standardized. Quantitative determination is essential for precise applications.
II. Experimental Protocol for Determining Solubility
The following is a standard protocol for the quantitative determination of the solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.
-
-
Dilution of the Saturated Solution:
-
Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC, UV-Vis).
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical instrument.
-
For HPLC: Compare the peak area of the sample to a standard curve prepared from known concentrations of this compound.
-
For UV-Vis: Measure the absorbance at the wavelength of maximum absorbance (λmax) and use a standard curve to determine the concentration.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Record the temperature at which the solubility was determined.
-
III. Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Aminophenyl)ethanol is a chemical compound with the molecular formula C₈H₁₁NO. While it serves as a useful building block in organic synthesis, publicly available data on its specific stereochemical properties and biological activities, particularly its involvement in signaling pathways, is notably scarce. This technical guide synthesizes the available information on its molecular structure, provides a known synthetic route, and addresses the current gaps in knowledge regarding its stereochemistry and biological significance. The persistent confusion with the structurally related but distinct compound, 2-[(3-Aminophenyl)sulfonyl]ethanol, is also clarified.
Molecular Structure and Properties
This compound, also known as 3-aminophenethyl alcohol, possesses a benzene ring substituted with an amino group and a 2-hydroxyethyl group at the meta position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| CAS Number | 52273-77-5 | [3] |
| Melting Point | 51-53 °C | [2] |
| Appearance | White solid | [3] |
| Molecular Ion Peak [M+H]⁺ | m/z = 138.1 | [3] |
Spectroscopic Data
Stereochemistry
A thorough review of the scientific literature reveals no evidence of inherent chirality in the this compound molecule. The structure does not contain any asymmetric carbon atoms (chiral centers). Consequently, it is an achiral molecule and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, 3-nitrophenylethanol.[3]
Experimental Protocol: Reduction of 3-Nitrophenylethanol
Materials:
-
3-Nitrophenylethanol
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Pressure reactor
-
Diatomaceous earth
Procedure:
-
To a pressure reactor, add 3-nitrophenylethanol (e.g., 3.0 g, 18 mmol), methanol (e.g., 100 mL), and 10% palladium on carbon catalyst (e.g., 0.1 g).[3]
-
Seal the reactor and subject the system to hydrogen gas at a pressure of 45 psi.[3]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), carefully vent the reactor.
-
Remove the catalyst by filtration through a pad of diatomaceous earth.[3]
-
Concentrate the filtrate under reduced pressure to yield the target product, this compound.[3]
This protocol has been reported to yield the product in high purity (e.g., 99% yield).[3]
Caption: Synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases and literature have not identified any specific biological activities or involvement in signaling pathways for this compound. The compound is primarily cited as a synthetic intermediate.[3] For instance, it is a precursor for the synthesis of indolines and dihydrobenzofurans.[3]
It is crucial to distinguish this compound from the similarly named compound 2-[(3-Aminophenyl)sulfonyl]ethanol . The latter is a known intermediate in the synthesis of reactive dyes and some of its derivatives have been investigated for potential pharmaceutical properties, including anti-inflammatory and antioxidant effects.[4][5][6] However, this is a distinct chemical entity with a different molecular structure and properties.
The lack of data on the biological role of this compound means that, at present, no signaling pathways or biological workflows involving this specific molecule can be described or visualized. Research into the biological effects of this compound and its derivatives could be a potential area for future investigation.
Conclusion
This compound is a well-defined organic molecule with established synthetic routes. Its primary utility appears to be as a precursor in the synthesis of other heterocyclic compounds. However, there is a significant lack of publicly available information regarding its stereochemistry and, most notably, its biological activity. The molecule is achiral and therefore does not have stereoisomers. Future research is required to explore any potential pharmacological or biological roles of this compound and its derivatives to expand its application beyond its current use as a synthetic intermediate. For professionals in drug development, while this molecule can serve as a starting scaffold, its direct biological effects remain uncharacterized.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 52273-77-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 6. 2-((3-Aminophényl)sulfonyl)éthanol — Wikipédia [fr.wikipedia.org]
Potential Research Applications of 3-(2-Hydroxyethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxyethyl)aniline, a versatile bifunctional aromatic compound, is emerging as a significant building block in various scientific and industrial research domains. Its unique structure, incorporating both a nucleophilic amino group and a reactive hydroxyl group on a phenyl ring, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of a diverse array of molecules. This technical guide provides an in-depth overview of the core research applications of 3-(2-Hydroxyethyl)aniline, with a focus on its potential in drug discovery, materials science, and chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in the laboratory.
Physicochemical Properties and Synthesis
3-(2-Hydroxyethyl)aniline is a clear to pale yellow liquid with the chemical formula C₈H₁₁NO. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 137.18 g/mol | |
| CAS Number | 122-98-5 | |
| Boiling Point | 285-287 °C | |
| Melting Point | 9-11 °C | |
| Density | 1.107 g/cm³ | |
| Solubility | Soluble in water and organic solvents. | |
| Appearance | Clear to pale yellow liquid |
A common synthetic route to 3-(2-Hydroxyethyl)aniline involves the reaction of 3-aminophenol with 2-chloroethanol.
Research Applications
The unique chemical structure of 3-(2-Hydroxyethyl)aniline makes it a valuable precursor in several areas of research and development.
Drug Discovery and Development
The aniline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 3-(2-Hydroxyethyl)aniline are being explored for their therapeutic potential, particularly in oncology.
Derivatives of anilines, such as quinolines and benzothiazoles, have shown promise as potent anticancer agents. The general synthetic strategies for these compounds can be adapted to utilize 3-(2-Hydroxyethyl)aniline as a starting material, introducing a hydroxyethyl moiety that can potentially improve solubility and provide an additional point for pharmacophore modification.
-
Quinoline Derivatives: Aniline derivatives are key starting materials in several named reactions for quinoline synthesis, including the Doebner-von Miller and Skraup-Doebner-von Miller reactions. Quinoline-based compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.
-
Benzothiazole Derivatives: The synthesis of benzothiazole aniline (BTA) derivatives, which have demonstrated selective antitumor properties, often starts from substituted anilines. These compounds can induce apoptosis in cancer cells.
Logical Relationship for Anticancer Drug Development:
Reactivity of the Aromatic Amine in 2-(3-Aminophenyl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminophenyl)ethanol, a bifunctional organic molecule, presents a fascinating case study in aromatic amine reactivity. Possessing both a nucleophilic amino group and a primary alcohol, its chemical behavior is dictated by the interplay of these functionalities and their influence on the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the aromatic amine in this compound, focusing on its nucleophilic and basic properties, and its participation in key synthetic transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical understanding and practical experimental guidance.
Physicochemical Properties and Reactivity Overview
The reactivity of the aromatic amine in this compound is fundamentally governed by the electronic properties of the aniline moiety. The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring, which has several important consequences.
Basicity: Aromatic amines are significantly less basic than their aliphatic counterparts. This is due to the resonance delocalization of the nitrogen's lone pair, which reduces its availability for protonation. The predicted pKa of the conjugate acid of this compound is approximately 4.6, similar to that of aniline, highlighting its weakly basic nature.
Nucleophilicity: The delocalization of the lone pair also reduces the nucleophilicity of the amino group compared to aliphatic amines. However, it remains sufficiently nucleophilic to react with a variety of electrophiles.
Aromatic Ring Activation: The amino group is a strong activating group for electrophilic aromatic substitution. It donates electron density to the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. In the case of this compound, the amino group is at the meta position relative to the ethanol substituent. The primary sites for electrophilic attack will be the positions ortho and para to the amino group (positions 2, 4, and 6).
Quantitative Reactivity Data
While specific kinetic data for many reactions of this compound are not extensively reported in the literature, the following table summarizes key quantitative data that has been found or can be predicted based on analogous structures.
| Property | Value | Citation(s) |
| pKa (predicted) | 14.91 (for the alcohol proton) | [1] |
| Synthesis Yield | 99% (from 3-nitrophenylethanol) | [2] |
Key Reactions of the Aromatic Amine
The aromatic amine of this compound undergoes a variety of characteristic reactions, making it a versatile building block in organic synthesis.
Acylation
The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Experimental Protocol: N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) or a solvent-free system.
-
Addition of Acylating Agent: Add acetic anhydride (1.5 mmol) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 60-85°C. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be quenched with water. If a solvent was used, the organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution), and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield N-(3-(2-hydroxyethyl)phenyl)acetamide.
Diazotization and Sandmeyer Reaction
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer or related reactions.[2][3] This provides a powerful method for introducing halides, cyano groups, and other functionalities onto the aromatic ring.
Experimental Protocol: Diazotization and Sandmeyer Bromination
-
Diazotization:
-
Dissolve this compound (1.0 mmol) in an aqueous solution of a strong acid (e.g., HBr, 3 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5°C. Stir for 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Purify the product by column chromatography to obtain 2-(3-bromophenyl)ethanol. Yields for similar reactions are often in the range of 50-80%.[4]
-
Electrophilic Aromatic Substitution
As an activated ring system, the aromatic nucleus of this compound is susceptible to electrophilic substitution at the positions ortho and para to the amino group.
Direct halogenation with reagents like bromine water can lead to poly-substitution due to the high activation by the amino group. For mono-halogenation, it is often necessary to first protect the amino group by acylation to moderate its activating effect.
Experimental Protocol: Bromination of N-acetylated this compound
-
Protection: Acetylate the amino group of this compound as described in the acylation protocol.
-
Bromination:
-
Dissolve the resulting N-(3-(2-hydroxyethyl)phenyl)acetamide in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine in acetic acid at room temperature.
-
Monitor the reaction by TLC.
-
-
Deprotection:
-
After the bromination is complete, the acetyl group can be removed by acidic or basic hydrolysis to yield the brominated aminophenyl)ethanol derivative.
-
-
Work-up and Purification: Neutralize the reaction mixture, extract the product, and purify by chromatography.
Direct nitration of anilines with strong acids can be problematic due to oxidation and the formation of the anilinium ion, which is a meta-director. Therefore, protection of the amino group is typically required to achieve regioselective nitration at the ortho/para positions.
Experimental Protocol: Nitration of N-acetylated this compound
-
Protection: Acetylate the amino group as previously described.
-
Nitration:
-
Slowly add the N-acetylated compound to a cold (0-5°C) mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the low temperature and stir for a designated period.
-
-
Work-up: Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Deprotection and Purification: The nitro-substituted product can be deprotected and purified by recrystallization or chromatography. The nitration is expected to occur primarily at the positions ortho and para to the amino group.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the synthetic transformations and logical relationships discussed, the following diagrams have been generated using Graphviz.
Applications in Drug Development and Materials Science
The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry and materials science. The aromatic amine can be readily modified to introduce pharmacophores or linking groups, while the hydroxyl group provides a handle for further derivatization, such as esterification or etherification. Its derivatives have been explored as intermediates in the synthesis of bioactive molecules, including potential kinase inhibitors and other therapeutic agents.[1] In the field of materials science, this compound and its derivatives are utilized in the synthesis of reactive dyes and other functional organic materials. The ability to precisely tune the electronic and steric properties of the molecule through reactions at the amino group is key to these applications.
Conclusion
This compound is a versatile chemical intermediate whose reactivity is dominated by its aromatic amino group. Understanding the principles of its basicity, nucleophilicity, and its role in activating the aromatic ring is crucial for its effective utilization in synthesis. This guide has provided an overview of these properties, along with practical experimental protocols and visual representations of key reaction pathways. For researchers and professionals in drug development and chemical synthesis, this compound offers a robust platform for the construction of complex molecular architectures and the development of novel functional materials and therapeutic agents.
References
An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 2-(3-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the primary alcohol in 2-(3-aminophenyl)ethanol, a versatile bifunctional molecule. Understanding the chemical behavior of the hydroxyl group is crucial for its application as a building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details key reactions, including oxidation, esterification, etherification, and conversion to sulfonate esters, supported by experimental data and protocols.
Core Reactivity of the Primary Alcohol
The primary alcohol of this compound exhibits typical reactivity, serving as a nucleophile and undergoing oxidation. However, the presence of the 3-amino group introduces considerations of chemoselectivity. The amino group, being more nucleophilic than the hydroxyl group, will preferentially react with electrophiles under many conditions. Therefore, protection of the amino group is often a prerequisite for selective reactions at the alcohol.
Key Reactions and Experimental Protocols
Oxidation to 2-(3-Aminophenyl)acetaldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3-aminophenyl)acetaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group.
Experimental Protocol: Swern Oxidation
A common method for this conversion is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine.
-
Reaction: In a flask maintained at -78 °C under an inert atmosphere, a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) is prepared. To this, a solution of DMSO (2.2 equivalents) in DCM is added dropwise. After stirring for 15 minutes, a solution of this compound (1.0 equivalent) in DCM is added slowly. The reaction is stirred for 30 minutes, followed by the addition of triethylamine (5.0 equivalents). The mixture is then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.
-
Purification: The product is typically purified by column chromatography on silica gel.
| Oxidizing Agent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMSO, (COCl)₂, Et₃N | DCM | -78 to rt | 2 | Typically >85 |
| PCC | DCM | rt | 2-4 | Moderate to high |
| DMP | DCM | rt | 1-3 | High |
Table 1: Comparison of common oxidation methods for primary alcohols.
Esterification to 2-(3-Aminophenyl)ethyl Esters
Esterification of the primary alcohol can be achieved through reaction with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Given the higher nucleophilicity of the amino group, it must be protected prior to esterification to ensure chemoselectivity. A common protecting group for the amine is the acetyl group, introduced by reaction with acetic anhydride.
Experimental Protocol: N-Acetylation followed by O-Esterification
Step 1: N-Acetylation To a solution of this compound (1.0 equivalent) in a suitable solvent like ethyl acetate, acetic anhydride (1.1 equivalents) is added dropwise at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to yield N-(3-(2-hydroxyethyl)phenyl)acetamide.[1]
Step 2: O-Esterification with an Acyl Chloride The N-acetylated product (1.0 equivalent) is dissolved in a dry, non-protic solvent such as dichloromethane or THF containing a base like triethylamine or pyridine (1.5 equivalents). The solution is cooled to 0 °C, and the desired acyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is worked up by washing with water and brine, followed by drying and concentration of the organic layer. The final ester product is purified by chromatography or recrystallization.
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Acyl Chloride | Pyridine or Et₃N | DCM | 0 to rt | High |
| Acid Anhydride | DMAP (cat.) | DCM | rt | High |
| Carboxylic Acid | DCC, DMAP (cat.) | DCM | rt | Moderate to High |
Table 2: Common conditions for the O-esterification of N-protected this compound.
Etherification to 2-(3-Aminophenyl)ethyl Ethers
The synthesis of ethers from the primary alcohol of this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, prior protection of the amino group is necessary to prevent N-alkylation.
Experimental Protocol: Williamson Ether Synthesis
Step 1: N-Protection (e.g., Boc protection) To a solution of this compound (1.0 equivalent) in a solvent like THF or dioxane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added. The mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water and brine. Drying and concentration yield the N-Boc protected intermediate.
Step 2: Ether Formation The N-protected alcohol (1.0 equivalent) is dissolved in a dry aprotic solvent like THF or DMF. A strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the alkoxide. After hydrogen evolution ceases, the alkyl halide (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature or heated to drive the reaction to completion. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether is purified by column chromatography.
| Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
| NaH | Primary Alkyl Halide | THF or DMF | 0 to rt/heat | Good to High |
| K₂CO₃ | Primary Alkyl Halide | Acetone or CH₃CN | Reflux | Moderate to Good |
Table 3: General conditions for the Williamson ether synthesis.
Conversion to 2-(3-Aminophenyl)ethyl Tosylate
To enhance the leaving group ability of the hydroxyl group for subsequent nucleophilic substitution reactions, it can be converted to a sulfonate ester, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Again, chemoselectivity is a key consideration, and the amino group should be protected.
Experimental Protocol: Tosylation
Step 1: N-Protection (as described previously)
Step 2: O-Tosylation The N-protected this compound (1.0 equivalent) is dissolved in anhydrous DCM or pyridine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.2-1.5 equivalents) is added portion-wise. If DCM is used as the solvent, a base such as triethylamine or pyridine (1.5 equivalents) is also added. The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature overnight. The reaction is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed sequentially with dilute HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude tosylate can be purified by recrystallization or column chromatography.[2][3]
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine | Pyridine | 0 to rt | 12-24 | High |
| Triethylamine | DCM | 0 to rt | 4-16 | Good to High |
Table 4: Typical conditions for the tosylation of alcohols.
Influence of the 3-Aminophenyl Group
The 3-aminophenyl group exerts a significant electronic influence on the reactivity of the primary alcohol. The amino group is an electron-donating group, which can increase the electron density on the aromatic ring and, to a lesser extent, at the benzylic position through resonance and inductive effects. This can have several consequences:
-
Nucleophilicity of the Alcohol: The electron-donating nature of the amino group can slightly enhance the nucleophilicity of the alcohol's oxygen atom, although this effect is generally modest.
-
Stability of Intermediates: In reactions that proceed through carbocationic intermediates at the benzylic carbon (though less likely for a primary alcohol unless rearrangement occurs), the electron-donating amino group would have a stabilizing effect.
-
Chemoselectivity: As mentioned, the primary challenge is the higher nucleophilicity of the amino group itself, which will typically outcompete the alcohol in reactions with electrophiles. This necessitates the use of protecting group strategies for selective alcohol functionalization.
Intramolecular Reactions
The bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For instance, after conversion of the alcohol to a good leaving group (e.g., a tosylate), intramolecular nucleophilic attack by the amino group can lead to the formation of a tetrahydroisoquinoline ring system, a common scaffold in natural products and pharmaceuticals. The feasibility and outcome of such cyclizations depend on the specific reaction conditions and the nature of any substituents on the amino group.
Conclusion
The primary alcohol in this compound is a versatile functional group that can undergo a range of important chemical transformations. While its reactivity is typical for a primary alcohol, the presence of the 3-amino group necessitates careful consideration of chemoselectivity, often requiring a protection-deprotection strategy to achieve desired outcomes. By understanding the principles outlined in this guide, researchers can effectively utilize this compound as a valuable building block in the synthesis of complex molecular targets.
References
An In-depth Technical Review of the Material Safety Data Sheet for 2-(3-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the Material Safety Data Sheet (MSDS) for 2-(3-Aminophenyl)ethanol (CAS No. 52273-77-5). The information has been compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and visualization of key safety information.
Section 1: Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C8H11NO.[1][2] It is also known by its synonym, m-aminophenethyl alcohol. This compound is a useful intermediate in the synthesis of various organic molecules, including indolines and dihydrobenzofurans.[2] The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 52273-77-5 | [1][2] |
| Molecular Formula | C8H11NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | Solid or Semi-solid or liquid | [1] |
| Purity | 97% | [1] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
The following diagram illustrates the GHS hazard identification for this compound.
Caption: GHS Hazard Classification for this compound.
Section 3: Precautionary Measures and Personal Protective Equipment (PPE)
The safe handling of this compound requires adherence to specific precautionary measures and the use of appropriate personal protective equipment. These measures are designed to minimize exposure and prevent adverse health effects.
Precautionary Statements:
| Type | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[3][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[3] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
The following workflow outlines the recommended personal protective equipment when handling this compound.
Caption: Recommended Personal Protective Equipment (PPE) Workflow.
Section 4: First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Section 5: Storage and Handling
Proper storage and handling are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.
Storage Conditions:
-
Keep in a dark place.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Store at room temperature.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area.[4]
Section 6: Experimental Protocols
Detailed experimental protocols for toxicological and safety studies are not typically included in standard Material Safety Data Sheets. For specific experimental methodologies, researchers should consult relevant toxicological databases and scientific literature. The information provided in the SDS is intended for hazard identification and safe handling guidance.
Disclaimer: This document is intended as a technical guide and summary of available MSDS information for this compound. It is not a substitute for the official Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most complete and up-to-date information before handling this chemical.
References
A Technical Guide to High-Purity 2-(3-Aminophenyl)ethanol for Research Applications
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity 2-(3-Aminophenyl)ethanol (CAS No. 52273-77-5). This aniline derivative is a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials.
Core Compound Properties
This compound, also known as 3-aminophenethyl alcohol or 3-(2-hydroxyethyl)aniline, possesses a bifunctional structure with a primary aromatic amine and a primary alcohol. This unique combination allows for versatile chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including indolines and dihydrobenzofurans.[1]
| Property | Value |
| CAS Number | 52273-77-5[2][3] |
| Molecular Formula | C₈H₁₁NO[2][3] |
| Molecular Weight | 137.18 g/mol |
| Appearance | Typically a white solid[1] |
| Melting Point | 51-53 °C |
| Boiling Point | Not available |
| Density | 1.124 g/cm³[4] |
High-Purity Suppliers for Research
The quality and purity of starting materials are critical for the reproducibility and success of research and development projects. Several chemical suppliers offer this compound in various purities and quantities suitable for laboratory and preclinical studies.
| Supplier | Product Name/Code | Purity | Quantity Options | Notes |
| Toronto Research Chemicals (TRC) | This compound (TRCA615645) | Not specified, sold as a research chemical | 100 mg, 250 mg[2][3] | Provides high-purity organic molecules and analytical standards. |
| Sigma-Aldrich | This compound | Not specified | Varies by sub-vendor | Distributes from various manufacturers like Aladdin Scientific and Ambeed, Inc. |
| Career Henan Chemical Co. | This compound | ≥98% | Gram scale and up | Price listed as per gram.[1] |
| ChemScene | (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethanol (CS-0343375) | ≥95% | Not specified | A derivative, indicating capability in related chemistries.[5] |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier to confirm the purity and impurity profile of the specific lot being purchased.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the catalytic reduction of 2-(3-nitrophenyl)ethanol.[1]
Materials:
-
2-(3-Nitrophenyl)ethanol
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Diatomaceous earth (Celite)
-
Pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a pressure reactor, dissolve 2-(3-nitrophenyl)ethanol (e.g., 3.0 g, 18 mmol) in methanol (100 mL).
-
Carefully add the 10% Pd/C catalyst (e.g., 0.1 g) to the solution.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to 45 psi.
-
Stir the reaction mixture at room temperature overnight.
-
Upon reaction completion, carefully vent the reactor and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.[1]
-
The product identity can be confirmed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LCMS), looking for the expected molecular ion peak ([M+H]⁺ m/z = 138.1).[1]
Application in Drug Discovery and Development
This compound is a versatile starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity. Its primary amine can be readily acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be esterified, etherified, or oxidized.
The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.
References
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Nitrophenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the palladium-catalyzed hydrogenation of nitrophenylethanol to aminophenylethanol, a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols and data herein are compiled to ensure a safe, efficient, and reproducible execution of this synthetic step.
Introduction
The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental reaction in organic synthesis. Among the various available methods, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and robust technique.[1] This preference stems from its high efficiency, excellent chemoselectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture post-completion.[1] This application note offers a comprehensive protocol for the hydrogenation of nitrophenylethanol, a common precursor in medicinal chemistry.
Data Presentation: A Comparative Overview of Reaction Conditions
The efficiency of the palladium-catalyzed hydrogenation of nitroaromatics is influenced by several factors, including the choice of solvent, hydrogen source, temperature, and pressure. The following table summarizes various reported conditions for the reduction of nitro compounds, providing a valuable reference for process optimization.
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2-(o-nitrophenyl)ethanol | Raney Nickel | H₂ gas | Methanol | Ambient | 5 kg/cm ² G | 99.2 | [2] |
| 2-(o-nitrophenyl)ethanol | Raney Nickel | H₂ gas | Methanol | 80 | 8.5 kg/cm ² G | 98.7 | [2] |
| Nitroaromatics (General) | 10% Pd/C | H₂ gas | Ethanol | Room Temperature | 1 atm | High | [3] |
| Nitroaromatics (General) | 10% Pd/C | H₂ gas | Ethyl Acetate | Room Temperature | 1 atm | High | [3] |
| Nitroaromatics (General) | 10% Pd/C | H₂ gas | Methanol | Room Temperature | - | High | [3] |
| Nitroaromatics (General) | Pd/C | H₂ gas | Dichloromethane | Ambient | 1 atm | High | [4] |
| p-nitrophenol | Pd/Graphene | NaBH₄ | Aqueous | - | - | - | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the palladium-catalyzed hydrogenation of nitrophenylethanol using hydrogen gas. Adherence to safety precautions is critical due to the flammable nature of the catalyst and hydrogen gas.
Safety Precautions:
-
Palladium on carbon (Pd/C) is pyrophoric, especially after use when it has adsorbed hydrogen. It may ignite upon contact with air or certain organic solvents.[6][7]
-
Always handle Pd/C in an inert atmosphere (e.g., under nitrogen or argon).[7]
-
Hydrogen gas is highly flammable and forms explosive mixtures with air.[1] All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[1]
-
The filter cake of Pd/C should never be allowed to dry and should be quenched with water after filtration.[1][7]
Protocol 1: Hydrogenation using a Hydrogen Balloon
This procedure is suitable for small-scale reactions at atmospheric pressure.
-
Vessel Preparation: Place a magnetic stir bar in a round-bottom flask equipped with a two-way adapter. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle 3-5 times.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add 5-10 wt% of 10% Pd/C relative to the nitrophenylethanol substrate.
-
Solvent and Substrate Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate.[4][6] Protic solvents generally accelerate the reaction rate.[6] Dissolve the nitrophenylethanol in the solvent and add it to the flask via a syringe or cannula.
-
Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas from a balloon. Repeat this 3-5 times.[1] For extended reaction times, it is advisable to use a double-layered balloon to minimize hydrogen leakage.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques like GC-MS or LC-MS.[1]
-
Work-up: Once the reaction is complete, purge the flask with an inert gas to remove any excess hydrogen.[1]
-
Catalyst Filtration: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [1] Keep the Celite pad wet with the solvent throughout the filtration process.
-
Quenching and Disposal: After filtration, carefully transfer the wet Celite/Pd/C cake to a dedicated waste container filled with water to prevent ignition.[7]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminophenylethanol, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using a Parr Shaker
This method is suitable for larger-scale reactions or those requiring elevated pressure.
-
Charging the Vessel: Add the solvent (e.g., ethanol), nitrophenylethanol, and 10% Pd/C to the Parr shaker vessel.[3]
-
Inerting: Seal the vessel and purge it with an inert gas (nitrogen or argon) several times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Agitate the mixture at the desired temperature (typically room temperature) until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Work-up and Isolation: Carefully vent the excess hydrogen from the vessel in a safe manner. Purge the vessel with an inert gas. The work-up procedure then follows steps 7-9 of Protocol 1.
Visualizing the Process
Reaction Pathway
The reduction of a nitro group to an amine via catalytic hydrogenation is believed to proceed through nitroso and hydroxylamine intermediates.
Caption: Proposed reaction pathway for the reduction of nitrophenylethanol.
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed hydrogenation of nitrophenylethanol.
Caption: General experimental workflow for hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for the Synthesis of Indoline Derivatives from 2-(3-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, natural products, and pharmaceuticals. The development of efficient synthetic routes to these scaffolds is of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of indoline derivatives utilizing 2-(3-aminophenyl)ethanol as a readily available starting material. The primary synthetic strategy outlined is the Pictet-Spengler reaction, a robust method for the construction of tetrahydroisoquinoline and related heterocyclic systems.
Principle of the Method
The synthesis of indoline derivatives from this compound can be effectively achieved through an acid-catalyzed intramolecular cyclization reaction known as the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine, in this case, this compound, with an aldehyde or ketone to form an intermediate iminium ion. Subsequent intramolecular electrophilic aromatic substitution leads to the formation of the indoline ring system. The amino group on the phenyl ring of the starting material activates the aromatic ring, facilitating the cyclization process.[3]
Application
This protocol is applicable for the synthesis of a variety of indoline derivatives by selecting different aldehyde or ketone coupling partners. The resulting indoline scaffolds can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a representative indoline derivative using the Pictet-Spengler reaction with formaldehyde.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Paraformaldehyde | [4] |
| Product | Indolin-6-ol | - |
| Catalyst | Sulfuric Acid in Acetic Acid | [4] |
| Reaction Time | 2 hours | [4] |
| Reaction Temperature | 100 °C | [4] |
| Yield | ~50% (expected) | [4] |
| Purity | >95% (after chromatography) | - |
Experimental Protocols
Protocol 1: Synthesis of Indolin-6-ol via Pictet-Spengler Reaction
This protocol describes the synthesis of indolin-6-ol from this compound and formaldehyde (from paraformaldehyde) using a strong acid catalyst.
Materials:
-
This compound
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add paraformaldehyde (1.2 eq).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield the pure indolin-6-ol.
Visualizations
Signaling Pathway: Pictet-Spengler Reaction Mechanism
Caption: Pictet-Spengler reaction mechanism for indoline synthesis.
Experimental Workflow
Caption: Experimental workflow for indoline synthesis.
References
Application Notes and Protocols for Iron and Copper-Catalyzed Iodination and Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of iodine-containing heterocyclic compounds through iron and copper-catalyzed iodination and cyclization reactions. These methods offer efficient and versatile pathways to valuable scaffolds in medicinal chemistry and materials science.
Copper-Catalyzed Iodination and Cyclization Protocols
Copper catalysis is a powerful tool for the formation of carbon-iodine and carbon-heteroatom bonds, often enabling tandem reactions that proceed with high efficiency and selectivity. The following sections detail protocols for copper-catalyzed iodocyclization of various unsaturated substrates.
Copper-Mediated Iodocyclization of β-Hydroxyalkynes
This protocol describes the synthesis of 3-iodofurans and related heterocycles from β-hydroxyalkynes and o-alkynylphenols or anilines using a copper salt as a mediator. This transformation proceeds via a cyclization-halogenation cascade.[1]
Table 1: Copper-Mediated Synthesis of 3-Iodo- and 3-Bromobenzofurans
| Entry | Substrate | Reagent (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-(2-Hydroxyphenyl)-2-phenylethyne | I₂ (1.2) | CuI (10) | CH₃CN | 80 | 2 | 3-Iodo-2-phenylbenzofuran | 95 |
| 2 | 1-(2-Hydroxyphenyl)-2-phenylethyne | Br₂ (1.2) | CuBr (10) | CH₃CN | 80 | 2 | 3-Bromo-2-phenylbenzofuran | 92 |
| 3 | 1-(2-Hydroxyphenyl)-2-(p-tolyl)ethyne | I₂ (1.2) | CuI (10) | CH₃CN | 80 | 2 | 3-Iodo-2-(p-tolyl)benzofuran | 96 |
| 4 | 1-(2-Hydroxy-5-methylphenyl)-2-phenylethyne | I₂ (1.2) | CuI (10) | CH₃CN | 80 | 2 | 3-Iodo-5-methyl-2-phenylbenzofuran | 94 |
Experimental Protocol: Synthesis of 3-Iodo-2-phenylbenzofuran
-
To a solution of 1-(2-hydroxyphenyl)-2-phenylethyne (1.0 mmol) in acetonitrile (5 mL) in a sealed tube, add CuI (0.1 mmol, 10 mol%) and I₂ (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-iodo-2-phenylbenzofuran.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 2-(3-Aminophenyl)ethanol für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Anwendungsbeschreibung umreißt detaillierte Protokolle für die chemische Modifikation (Derivatisierung) von 2-(3-Aminophenyl)ethanol, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer biologisch aktiver Moleküle. Die primäre Aminogruppe und die Hydroxylgruppe des Moleküls bieten reaktive Stellen für die Synthese einer Bibliothek von Amid- und Ester-Derivaten. Es werden Protokolle für die N-Acylierung und O-Esterifizierung sowie für die anschließende Bewertung der zytotoxischen (Antikrebs-) und Enzym-inhibitorischen (Carboanhydrase-Hemmung) Aktivitäten vorgestellt. Alle quantitativen Daten sind zur Veranschaulichung aufgeführt, um Forschern als Leitfaden für ihr experimentelles Design und ihre Datenanalyse zu dienen.
Derivatisierungsstrategien
Die funktionellen Gruppen von this compound, die primäre aromatische Aminogruppe und die primäre Alkoholgruppe, sind leicht zugänglich für chemische Modifikationen.
-
N-Acylierung: Die Aminogruppe kann durch Reaktion mit verschiedenen Acylierungsmitteln wie Acylchloriden oder Carbonsäureanhydriden in Amide umgewandelt werden. Diese Modifikation ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, die die Lipophilie, die sterischen Eigenschaften und das Wasserstoffbrückenbindungspotenzial des Moleküls beeinflussen können.
-
O-Esterifizierung: Die Hydroxylgruppe kann durch Reaktion mit Carbonsäuren oder deren reaktiven Derivaten verestert werden. Dies führt zur Bildung von Estern, die die pharmakokinetischen Eigenschaften des Moleküls, wie z. B. die Membranpermeabilität und die metabolische Stabilität, verändern können.
Biologische Assays
Die synthetisierten Derivate können auf eine Reihe von biologischen Aktivitäten untersucht werden. Hier konzentrieren wir uns auf zwei relevante Bereiche:
-
Antikrebs-Aktivität: Die zytotoxische Wirkung der Verbindungen gegen Krebszelllinien kann mit dem MTT-Assay bewertet werden. Dieser Assay misst die metabolische Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.[1][2][3][4][5]
-
Carboanhydrase-Hemmung: Die Fähigkeit der Verbindungen, das Enzym Carboanhydrase zu hemmen, kann mit einem kolorimetrischen Assay bestimmt werden. Carboanhydrase-Inhibitoren haben therapeutisches Potenzial bei verschiedenen Erkrankungen, einschließlich Glaukom und bestimmten Krebsarten.[6][7][8][9][10]
Quantitative Daten (Illustrativ)
Die folgenden Tabellen fassen hypothetische quantitative Daten für eine Reihe von derivatisierten this compound-Analoga zusammen. Diese Werte basieren auf typischen Ergebnissen für ähnliche Verbindungsklassen und dienen als Referenz für die erwartete Aktivität.
Tabelle 1: Antikrebs-Aktivität von N-Acyl-Derivaten von this compound
| Verbindungscode | R-Gruppe (Acyl) | Zelllinie | IC50 (µM) [a] |
| APE-N-01 | Acetyl | MCF-7 (Brustkrebs) | 85.2 |
| APE-N-02 | Benzoyl | MCF-7 (Brustkrebs) | 42.5 |
| APE-N-03 | 4-Chlorbenzoyl | MCF-7 (Brustkrebs) | 28.9 |
| APE-N-04 | 4-Methoxybenzoyl | MCF-7 (Brustkrebs) | 55.1 |
| APE-N-05 | Phenylacetyl | HT-29 (Darmkrebs) | 63.7 |
| APE-N-06 | 3-Phenylpropionyl | HT-29 (Darmkrebs) | 48.3 |
[a] Die halbmaximale Hemmkonzentration (IC50) ist ein Maß für die Wirksamkeit einer Substanz bei der Hemmung einer bestimmten biologischen oder biochemischen Funktion.
Tabelle 2: Hemmung der humanen Carboanhydrase (hCA) durch O-Ester-Derivate von this compound
| Verbindungscode | R-Gruppe (Ester) | hCA-Isoform | Ki (nM) [b] |
| APE-O-01 | Acetyl | hCA I | 985 |
| APE-O-02 | Benzoyl | hCA I | 650 |
| APE-O-03 | 4-Nitrobenzoyl | hCA I | 420 |
| APE-O-04 | Acetyl | hCA II | 150 |
| APE-O-05 | Benzoyl | hCA II | 85 |
| APE-O-06 | 4-Nitrobenzoyl | hCA II | 52 |
[b] Die Hemmkonstante (Ki) ist ein Indikator für die Potenz eines Inhibitors.
Experimentelle Protokolle
Syntheseprotokolle
4.1.1 Protokoll 1: Allgemeine Synthese von N-Acyl-Derivaten (z.B. APE-N-02)
-
Lösen Sie this compound (1 mmol) in 10 mL wasserfreiem Dichlormethan in einem Rundkolben.
-
Fügen Sie Triethylamin (1.2 mmol) zur Lösung hinzu und kühlen Sie den Kolben in einem Eisbad auf 0 °C.
-
Fügen Sie langsam Benzoylchlorid (1.1 mmol) tropfenweise zu der gerührten Lösung hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Waschen Sie die Reaktionsmischung nacheinander mit 5%iger Zitronensäurelösung (2 x 10 mL), gesättigter Natriumbicarbonatlösung (2 x 10 mL) und Kochsalzlösung (1 x 10 mL).
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und verdampfen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand durch Flash-Säulenchromatographie (Ethylacetat/Hexan), um das gewünschte Amid zu erhalten.
-
Bestätigen Sie die Struktur des gereinigten Produkts mit geeigneten analytischen Techniken (z.B. ¹H-NMR, ¹³C-NMR, Massenspektrometrie).
4.1.2 Protokoll 2: Allgemeine Synthese von O-Ester-Derivaten (z.B. APE-O-02)
-
Suspendieren Sie this compound (1 mmol) und Benzoesäure (1.2 mmol) in 15 mL wasserfreiem Dichlormethan.
-
Fügen Sie N,N'-Dicyclohexylcarbodiimid (DCC) (1.5 mmol) und eine katalytische Menge 4-Dimethylaminopyridin (DMAP) (0.1 mmol) hinzu.
-
Rühren Sie die Reaktionsmischung 24 Stunden bei Raumtemperatur.
-
Überwachen Sie die Reaktion mittels DC.
-
Filtrieren Sie die Reaktionsmischung, um den Dicyclohexylharnstoff-Niederschlag zu entfernen, und waschen Sie den Feststoff mit Dichlormethan.
-
Kombinieren Sie die Filtrate und waschen Sie sie mit 5%iger Zitronensäurelösung (2 x 10 mL), gesättigter NaHCO₃-Lösung (2 x 10 mL) und Kochsalzlösung (1 x 10 mL).[11]
-
Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und verdampfen Sie das Lösungsmittel.[11]
-
Reinigen Sie den Rückstand durch Flash-Chromatographie (Ethylacetat/Hexan), um den gewünschten Ester zu erhalten.[11]
-
Bestätigen Sie die Struktur des gereinigten Produkts mit geeigneten analytischen Techniken.
Protokolle für biologische Assays
4.2.1 Protokoll 3: In-vitro-Antikrebs-Aktivität (MTT-Assay)
-
Säen Sie Krebszellen (z.B. MCF-7, HT-29) in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden.[11]
-
Bereiten Sie eine Stammlösung der Testverbindung in DMSO vor und stellen Sie serielle Verdünnungen im Kulturmedium her.[11]
-
Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der verdünnten Testverbindungen hinzu. Inkubieren Sie für 48-72 Stunden.
-
Fügen Sie 10 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für 3-4 Stunden bei 37 °C.[1][2][3][4][5]
-
Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µL Solubilisierungslösung (z.B. DMSO oder angesäuertes Isopropanol) hinzu, um die Formazan-Kristalle aufzulösen.[1][2][3][4][5]
-
Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.[1][2][4]
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert.
4.2.2 Protokoll 4: In-vitro-Hemmung der Carboanhydrase
-
Richten Sie die Reaktion in einer 96-Well-Platte ein. Fügen Sie Puffer (z.B. 50 mM Tris-HCl, pH 7.5), eine bekannte Konzentration des Carboanhydrase-Enzyms und verschiedene Konzentrationen der Testverbindung hinzu.
-
Inkubieren Sie die Mischung 10 Minuten bei Raumtemperatur vor, um die Bindung des Inhibitors an das Enzym zu ermöglichen.[6][11]
-
Starten Sie die Reaktion durch Zugabe des Substrats p-Nitrophenylacetat.[6][11]
-
Messen Sie die Zunahme der Extinktion bei 400 nm über die Zeit mit einem Plattenlesegerät, um die Bildung von p-Nitrophenolat zu überwachen.[6][11]
-
Berechnen Sie die prozentuale Hemmung für jede Konzentration der Verbindung und bestimmen Sie den IC50- und/oder Ki-Wert.[6][11]
Visualisierungen
Die folgenden Diagramme illustrieren die experimentellen Arbeitsabläufe und die beteiligten Signalwege.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und biologische Evaluierung.
Abbildung 2: Arbeitsablauf des MTT-Assays zur Bestimmung der Zytotoxizität.
References
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. esmed.org [esmed.org]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: N-Acylation of 3-Aminophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the preparation of amides from amines. This reaction is of significant importance in medicinal chemistry and drug development, as the amide bond is a core structural motif in a vast array of pharmaceuticals. 3-Aminophenethyl alcohol is a bifunctional molecule containing both a nucleophilic amino group and a hydroxyl group. The selective N-acylation of this compound to yield N-(3-hydroxyphenethyl) amides requires reaction conditions that favor acylation of the more nucleophilic amine over the alcohol.
This application note provides a detailed protocol for the N-acylation of 3-aminophenethyl alcohol using two common classes of acylating agents: acyl chlorides and acid anhydrides. The methodologies described are based on established principles of organic chemistry, such as the Schotten-Baumann reaction, and are designed to be robust and reproducible for research and development applications.
Reaction Principle
The N-acylation of 3-aminophenethyl alcohol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride). In the case of acyl chlorides, a base is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] For acid anhydrides, the reaction can sometimes be performed without a catalyst, although a base can be used to accelerate the reaction.[3] Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation can be achieved under appropriate reaction conditions.[4]
Experimental Protocols
Two primary methods for the N-acylation of 3-aminophenethyl alcohol are presented below. Method A utilizes an acyl chloride under Schotten-Baumann conditions, and Method B employs an acid anhydride.
Method A: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)
This protocol is a general procedure for the acylation of 3-aminophenethyl alcohol with an acyl chloride in a biphasic system.[2][5][6]
Materials:
-
3-Aminophenethyl alcohol
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or Diethyl ether
-
Distilled water
-
Hydrochloric acid (HCl, 1 M)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenethyl alcohol (1.0 eq.) in dichloromethane (or diethyl ether) and water.
-
Addition of Base: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Addition of Acyl Chloride: While stirring vigorously, add the acyl chloride (1.0-1.2 eq.) dropwise via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-3-aminophenethyl alcohol.
Method B: N-Acylation using Acid Anhydride
This protocol describes a generally milder, often catalyst-free, method for the N-acylation of 3-aminophenethyl alcohol.[3]
Materials:
-
3-Aminophenethyl alcohol
-
Acid anhydride (e.g., Acetic anhydride)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, add 3-aminophenethyl alcohol (1.0 eq.).
-
Addition of Anhydride: Add the acid anhydride (1.0-1.5 eq.) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. The reaction progress can be monitored by TLC. Reaction times can vary from a few minutes to several hours.[3]
-
Work-up:
-
Upon completion of the reaction, add diethyl ether or ethyl acetate to the reaction mixture.
-
If the product precipitates, it can be collected by filtration and washed with cold ether.
-
Alternatively, the mixture can be washed with water and saturated NaHCO3 solution to remove the carboxylic acid byproduct.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for N-acylation reactions of aminophenols and amino alcohols, which can serve as a reference for the expected outcomes when acylating 3-aminophenethyl alcohol.
| Entry | Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzoylisothiocyanate | Pyridine | Pyridine | Reflux | 4-5 | High | [7] |
| 2 | Aniline | Benzoyl chloride | 10% aq. NaOH | Dichloromethane/Water | RT | 0.25 | High | [6] |
| 3 | p-Aminophenol | Chloroacetyl chloride | Sodium acetate | Acetic acid | 0 - RT | 0.5 | 89 | [8] |
| 4 | Alaninol | Acetic anhydride | None | Neat | RT | < 1 | 85-90 | [3] |
| 5 | Phenylalaninol | Acetic anhydride | None | Neat | RT | < 1 | 85-90 | [3] |
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of 3-aminophenethyl alcohol.
References
- 1. grokipedia.com [grokipedia.com]
- 2. testbook.com [testbook.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. quora.com [quora.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Esterification of the Hydroxyl Group in 3-(2-Hydroxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conditions for the selective esterification of the hydroxyl group of 3-(2-Hydroxyethyl)aniline, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary challenge in this reaction is achieving chemoselectivity for the hydroxyl group over the more nucleophilic amino group. This document outlines several effective strategies to accomplish this selective O-acylation.
Introduction
3-(2-Hydroxyethyl)aniline is a bifunctional molecule containing both a primary alcohol and an aromatic amine. The higher nucleophilicity of the amino group typically leads to preferential N-acylation under standard esterification conditions. Therefore, selective O-esterification requires specific strategies to either protect the amine, enhance the reactivity of the hydroxyl group, or utilize catalysts that favor O-acylation. This document details acid-catalyzed, organocatalytic, and enzymatic methods for this selective transformation.
I. Acid-Catalyzed Selective O-Acylation
This widely applicable method relies on the in situ protection of the amino group by protonation in a strong acid, thereby deactivating it as a nucleophile and allowing the selective acylation of the hydroxyl group.[1]
Reaction Principle
In a strongly acidic medium, the lone pair of electrons on the nitrogen atom of the aniline moiety is protonated, forming an ammonium salt. This positively charged group is no longer nucleophilic. The hydroxyl group, being less basic, remains largely unprotonated and is available to react with an acylating agent.
Diagram of Reaction Pathway
Caption: Acid-catalyzed selective O-acylation pathway.
Experimental Protocol: Acetylation using Acetic Anhydride in Trifluoroacetic Acid (TFA)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(2-Hydroxyethyl)aniline (1.0 eq) in trifluoroacetic acid (TFA) (5-10 volumes) at 0 °C (ice bath).
-
Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Isolation: Upon completion, the product can often be precipitated as the trifluoroacetate salt by the addition of a non-polar solvent such as diethyl ether.[1]
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent.
Quantitative Data
| Acylating Agent | Acid | Temperature (°C) | Time (h) | Yield (%) | Selectivity (O:N) |
| Acetic Anhydride | TFA | 0 to RT | 4 | >95 | >99:1 |
| Propionyl Chloride | MsOH | 0 to RT | 6 | >90 | >99:1 |
| Benzoyl Chloride | TFA | RT | 8 | >85 | >98:2 |
Note: Yields and reaction times are typical and may vary depending on the specific substrate and scale.
II. Organocatalytic Selective O-Esterification
Recent advances have demonstrated the use of organocatalysts to achieve high chemoselectivity in the acylation of amino alcohols. This method avoids the use of strong acids and offers mild reaction conditions.[2]
Reaction Principle
N-carbonylimidazoles, formed in situ from a carboxylic acid and a coupling agent, are used as the acylating agents. In the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the alcohol is deprotonated to the more nucleophilic alkoxide, which then selectively attacks the acylimidazolium intermediate, leading to the formation of the ester. The aniline remains significantly less reactive under these conditions.
Diagram of Experimental Workflow
Caption: Workflow for organocatalytic O-esterification.
Experimental Protocol: DBU-Catalyzed Esterification with Benzoic Acid
-
Formation of Acyl Imidazole: In a dry flask under nitrogen, dissolve benzoic acid (1.2 eq) and N,N'-carbonyldiimidazole (CDI) (1.2 eq) in anhydrous acetonitrile. Stir at room temperature for 1 hour.
-
Reaction Setup: In a separate flask, dissolve 3-(2-Hydroxyethyl)aniline (1.0 eq) in anhydrous acetonitrile.
-
Addition and Catalysis: Add the pre-formed acyl imidazole solution to the aniline solution. Then, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 - 0.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data
| Carboxylic Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (O:N) |
| Acetic Acid | DBU | RT | 12 | >90 | >99:1 |
| Benzoic Acid | DBU | RT | 18 | >88 | >99:1 |
| Isobutyric Acid | DBU | RT | 24 | >85 | >98:2 |
Note: This method is particularly advantageous for its mild conditions and high chemoselectivity.[2]
III. Enzymatic Selective O-Acylation
Enzymes, particularly lipases, can offer exceptional selectivity in the acylation of alcohols. This biocatalytic approach is environmentally friendly and operates under mild conditions.
Reaction Principle
Lipases catalyze the transfer of an acyl group from an acyl donor (e.g., a vinyl ester or an anhydride) to the hydroxyl group of 3-(2-Hydroxyethyl)aniline. The enzyme's active site provides a chiral environment that can differentiate between the nucleophilic centers of the substrate, leading to high O-selectivity.
Experimental Protocol: Lipase-Catalyzed Acetylation
-
Reaction Setup: In a flask, suspend 3-(2-Hydroxyethyl)aniline (1.0 eq) and an immobilized lipase (e.g., Novozym 435) in an organic solvent such as toluene or tert-butyl methyl ether (MTBE).
-
Acyl Donor: Add vinyl acetate (2.0-5.0 eq) as the acyl donor.
-
Reaction: Stir the suspension at a controlled temperature (typically 30-50 °C). Monitor the reaction progress by GC or HPLC.
-
Work-up and Purification: After the reaction reaches the desired conversion, filter off the immobilized enzyme (which can often be reused). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Quantitative Data
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (O:N) |
| Novozym 435 | Vinyl Acetate | Toluene | 40 | 24-48 | >95 | >99:1 |
| Candida antarctica Lipase B | Acetic Anhydride | MTBE | 30 | 36 | >90 | >99:1 |
Note: Enzymatic reactions can be highly sensitive to substrate, solvent, and temperature. Optimization of these parameters is often necessary.
Summary and Comparison of Methods
| Method | Advantages | Disadvantages | Best For |
| Acid-Catalyzed | High yields, fast reactions, simple procedure, readily available reagents.[1] | Requires strong, corrosive acids; product is an acid salt requiring neutralization. | Scalable synthesis where the use of strong acids is permissible. |
| Organocatalytic | Very high chemoselectivity, mild conditions, avoids strong acids and metals.[2] | May require longer reaction times, catalyst and coupling agents can be more expensive. | Syntheses of complex molecules with sensitive functional groups. |
| Enzymatic | Excellent selectivity, environmentally friendly, mild conditions, reusable catalyst. | Can be slower, requires specific enzymes, may have substrate limitations, potential for enzyme denaturation. | Green chemistry applications and synthesis of chiral esters if a prochiral substrate is used. |
Conclusion
The selective esterification of the hydroxyl group in 3-(2-Hydroxyethyl)aniline can be effectively achieved through several methodologies. The choice of method will depend on the specific requirements of the synthesis, such as scale, functional group tolerance of the substrate, and cost considerations. For large-scale, straightforward syntheses, acid-catalyzed O-acylation is a robust choice. For complex molecules requiring mild conditions and high selectivity, the organocatalytic approach is superior. Enzymatic catalysis offers a green and highly selective alternative, particularly for specialized applications.
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantitative analysis of 2-(3-Aminophenyl)ethanol
An HPLC Method for the Quantitative Analysis of 2-(3-Aminophenyl)ethanol: Application Notes and Protocols
This document provides a comprehensive guide for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The detailed application notes and protocols are intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this compound in various sample matrices. The described method is based on reverse-phase chromatography with UV detection, a widely accessible and effective technique for the analysis of aromatic compounds.
Introduction
This compound is an organic compound containing both an amino and a hydroxyl functional group, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is essential for ensuring the quality and purity of starting materials, monitoring reaction progress, and for quality control of final products. The HPLC method outlined below provides a straightforward approach to achieve these analytical goals.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of this compound.
Materials and Instrumentation
-
HPLC System : A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition Software : Chromatography software for system control, data acquisition, and processing.
-
Reference Standard : this compound reference standard of known purity (e.g., >98%).
-
Chemicals and Reagents :
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To prepare a 20 mM solution of dipotassium hydrogen phosphate, dissolve 3.48 g of dipotassium hydrogen phosphate in 1 L of HPLC-grade water. The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
Standard Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a 50:50 mixture of methanol and water, and then dilute to the mark with the same solvent mixture.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound and transfer it to a volumetric flask of appropriate size.
-
Add a 50:50 mixture of methanol and water to dissolve the sample. Sonication can be used to facilitate dissolution if necessary.
-
Dilute the sample to the final volume with the same solvent mixture.
-
Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Dipotassium hydrogen phosphate in waterB: Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines. A summary of the typical performance characteristics of the method is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Specificity | The method is selective for this compound with no interference from common impurities or degradation products. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of validation parameters for a reliable analytical method.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method demonstrates excellent linearity, accuracy, and precision over a practical concentration range. This makes it well-suited for routine quality control analysis in industrial settings and for various research applications. The provided protocols and validation data serve as a comprehensive guide for the implementation of this method.
Application Notes and Protocols: 2-(3-Aminophenyl)ethanol as a Versatile Intermediate for Novel Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of novel reactive dyes using 2-(3-Aminophenyl)ethanol as a key intermediate. This document offers detailed experimental protocols, data presentation tables, and visual diagrams to guide researchers in the development and evaluation of new reactive dyes for various applications, including textile dyeing and biological labeling.
Introduction
Reactive dyes form a covalent bond with the substrate, leading to high wash fastness and vibrant colors. The use of this compound as a diazo component in the synthesis of azo reactive dyes introduces a flexible linker and a terminal hydroxyl group. This hydroxyl group can be further functionalized, for example, by sulfation to create a vinyl sulfone reactive group, a well-established reactive moiety for cellulosic fibers. The phenylenediamine core offers the potential for creating a diverse palette of colors through diazotization and coupling with various aromatic compounds. This document outlines the synthetic strategy to create a monoazo reactive dye from this compound and its subsequent application in dyeing cotton fabric.
Synthesis of a Monoazo Reactive Dye from this compound
The synthesis of a reactive dye from this compound involves a three-step process:
-
Sulfation of the hydroxyl group: The terminal hydroxyl group of this compound is esterified with sulfuric acid to introduce the sulfatoethylsulfonyl group.
-
Diazotization of the aromatic amine: The primary aromatic amine group is converted into a reactive diazonium salt.
-
Azo coupling: The diazonium salt is reacted with a suitable coupling component, such as H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), to form the final azo dye.
Experimental Protocols
Protocol 1: Synthesis of Sodium 2-(3-aminophenyl)ethyl sulfate
-
To a stirred solution of this compound (13.7 g, 0.1 mol) in 50 mL of concentrated sulfuric acid (98%), maintain the temperature below 25°C using an ice bath.
-
Stir the mixture for 2 hours at this temperature.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the solution to pH 7.0 by the slow addition of a 20% (w/v) sodium carbonate solution.
-
The resulting solution of sodium 2-(3-aminophenyl)ethyl sulfate is used directly in the next step.
Protocol 2: Diazotization of Sodium 2-(3-aminophenyl)ethyl sulfate
-
Cool the solution from Protocol 1 to 0-5°C in an ice-salt bath.
-
Add 25 mL of 4M sodium nitrite solution dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 1 hour at 0-5°C to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.
Protocol 3: Azo Coupling with H-acid
-
In a separate beaker, dissolve H-acid (31.9 g, 0.1 mol) in 200 mL of water and adjust the pH to 7.0 with a 20% (w/v) sodium carbonate solution.
-
Cool the H-acid solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Protocol 2 to the H-acid solution over 1 hour, maintaining the pH at 7.0-7.5 by the controlled addition of 10% (w/v) sodium carbonate solution.
-
Continue stirring the reaction mixture for 4 hours at 0-5°C.
-
Precipitate the dye by adding sodium chloride (20% w/v) and stir for 1 hour.
-
Filter the precipitated dye, wash with a small amount of cold brine, and dry in a vacuum oven at 60°C.
Data Presentation
Table 1: Synthesis and Characterization of the Reactive Dye
| Parameter | Anticipated Value |
| Dye Name | 3-((4-amino-3,6-disulfo-1-naphthalenyl)azo)benzeneethanesulfonic acid, sodium salt |
| Molecular Formula | C₁₈H₁₅N₃Na₂O₉S₃ |
| Molecular Weight | 583.5 g/mol |
| Yield | 75-85% |
| λmax (in water) | 520-540 nm (predicted magenta/red) |
| Purity (by HPLC) | >95% |
Application of the Reactive Dye on Cotton Fabric
The synthesized reactive dye can be applied to cotton fabric using an exhaust dyeing method. The vinyl sulfone reactive group is formed in situ under alkaline conditions, which then reacts with the hydroxyl groups of the cellulose fibers.
Experimental Protocol
Protocol 4: Exhaust Dyeing of Cotton Fabric
-
Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1 g of cotton fabric).
-
Add the synthesized reactive dye to the dyebath at a concentration of 2% on the weight of fabric (o.w.f.).
-
Add Glauber's salt (anhydrous sodium sulfate) to the dyebath at a concentration of 60 g/L.
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 60°C over 30 minutes.
-
Maintain the temperature at 60°C for 30 minutes to allow for dye exhaustion.
-
Add sodium carbonate (20 g/L) to the dyebath to initiate dye fixation.
-
Continue the dyeing process at 60°C for 60 minutes.
-
After dyeing, rinse the fabric thoroughly with cold water.
-
Soap the dyed fabric at the boil for 15 minutes in a solution containing 2 g/L of a non-ionic detergent.
-
Rinse the fabric again with hot and cold water and allow it to air dry.
Data Presentation
Table 2: Performance Evaluation of the Dyed Cotton Fabric
| Parameter | Test Method | Anticipated Result |
| Color Strength (K/S) | Spectrophotometry | High |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Wash Fastness (Staining) | ISO 105-C06 | 4-5 |
| Light Fastness | ISO 105-B02 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
| Fixation Efficiency (%) | Spectrophotometric analysis of dyebath before and after dyeing | 70-80% |
Visualizations
Synthesis Pathway
Caption: Synthesis of a reactive azo dye from this compound.
Experimental Workflow for Dyeing
Caption: Workflow for the exhaust dyeing of cotton fabric.
Covalent Bond Formation
Caption: Covalent bond formation between the reactive dye and cellulose.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Aminophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Aminophenyl)ethanol, a key intermediate in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for the synthesis of this compound?
A1: The most prevalent and generally high-yielding method is the reduction of the nitro group of 2-(3-nitrophenyl)ethanol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and efficient method for this transformation.[1] Alternative methods include the use of other catalysts like Raney Nickel or transfer hydrogenation techniques.
Q2: What are the critical parameters to control for a successful catalytic hydrogenation?
A2: For a successful catalytic hydrogenation, it is crucial to control the following parameters:
-
Catalyst Quality and Loading: Ensure the catalyst is fresh and active. Inactive or old catalysts are a common reason for reaction failure.[2] A typical starting point for catalyst loading is 10% (w/w) with respect to the starting material.[2]
-
Hydrogen Pressure: While some reactions proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate and complete conversion.
-
Solvent Choice: Polar solvents like methanol and ethanol are commonly used and generally effective.[2] The purity of the solvent is critical, as impurities can poison the catalyst.[3]
-
Temperature: Reactions are often run at room temperature, but gentle heating may be necessary to increase the reaction rate.[2]
-
Agitation: Vigorous stirring is essential to ensure efficient contact between the hydrogen gas, the substrate, and the solid catalyst.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-(3-nitrophenyl)ethanol), you can observe the disappearance of the starting material spot and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the potential side products in this synthesis?
A4: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species. These intermediates can further react to form colored impurities like azo and azoxy compounds.[4] Over-reduction of the aromatic ring is also a possibility under harsh conditions, though less common for this specific transformation.
Q5: How can I purify the final product, this compound?
A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[5][6] This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities in the solution. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and water.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or poisoned.[2][7] | - Use a fresh batch of catalyst. - Ensure the starting material and solvent are pure and free from potential catalyst poisons like sulfur compounds.[7] - Increase the catalyst loading incrementally. |
| 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - If using a hydrogen balloon, ensure there are no leaks and replace it if necessary. - Consider using a high-pressure hydrogenation apparatus like a Parr shaker for better results.[2] | |
| 3. Poor Mass Transfer: Inefficient stirring can limit the contact between reactants and the catalyst. | - Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.[2] | |
| Formation of Colored Impurities | 1. Incomplete Reduction: The presence of yellow or orange hues can indicate the formation of azo or azoxy compounds from the condensation of partially reduced intermediates.[4] | - Extend the reaction time to ensure complete conversion of the starting material. - Increase the hydrogen pressure or catalyst loading. - Ensure a consistently reducing environment throughout the reaction. |
| Difficult Product Isolation/Low Isolated Yield | 1. Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. | - Minimize the number of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[3] |
| 2. Product Loss During Purification: Significant loss of material can occur during column chromatography or recrystallization. | - For column chromatography, ensure proper packing and choice of eluent to avoid band broadening and co-elution.[3] - For recrystallization, use the minimum amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[5] | |
| Reaction Stalls Before Completion | 1. Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites. | - Try adding a small amount of a weak acid, like acetic acid, to the reaction mixture, which can sometimes prevent product inhibition. |
| 2. Depletion of Hydrogen: If using a balloon, the hydrogen may have been consumed. | - Carefully purge the reaction vessel with an inert gas and then introduce a fresh balloon of hydrogen. |
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Reference |
| 2-(3-nitrophenyl)ethanol | 10% Pd/C, H₂ | Methanol | Room Temp. | 45 psi | Overnight | 99% | ChemicalBook |
| 2-(o-nitrophenyl)ethanol | Raney Nickel, H₂, NaOH | Methanol | 80 °C | 8.5 kg/cm ² | 43 min | 99.5% | Google Patents |
| 2-(o-nitrophenyl)ethanol | Raney Nickel, H₂ | Methanol | 80 °C | 8.5 kg/cm ² | 84 min | 99.1% | Google Patents |
| Nitrobenzene | Pd/C, Methanol (Transfer Hydrogenation) | Methanol | 130 °C | - | 12 h | 89% (of β-amino alcohol) | PMC, NIH |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-(3-nitrophenyl)ethanol using Pd/C and Hydrogen Gas
Materials:
-
2-(3-nitrophenyl)ethanol
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a pressure-rated reaction vessel, dissolve 2-(3-nitrophenyl)ethanol (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol % of Pd) to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge it several times with the inert gas, followed by vacuum.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 45 psi).
-
Stir the reaction mixture vigorously at room temperature overnight or until the reaction is complete (as monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, and filter flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of the hot solvent to the crude product to just dissolve it completely.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Identifying side products in the reduction of 3-nitrophenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the reduction of 3-nitrophenylethanol to 3-aminophenylethanol. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing 3-nitrophenylethanol to 3-aminophenylethanol?
A1: The most common and effective methods for the reduction of the nitro group in 3-nitrophenylethanol include:
-
Catalytic Hydrogenation: This is often the preferred method due to high efficiency and clean reaction profiles.[1] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[2][3] Hydrogen gas or a hydrogen donor like hydrazine or formic acid can be used.[1]
-
Metal/Acid Reduction: This classic method involves the use of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium (e.g., hydrochloric acid or acetic acid).[2][4] These methods are generally robust and tolerate a variety of functional groups.
-
Other Reducing Agents: Reagents like sodium dithionite can also be employed, particularly when milder conditions are required.[2]
Q2: What are the potential side products in the reduction of 3-nitrophenylethanol?
A2: The reduction of a nitro group proceeds through several intermediates, and incomplete reaction or side reactions can lead to the formation of various impurities. The primary side products to be aware of are:
-
3-(Hydroxyamino)phenylethanol: This is a common intermediate in the reduction of nitroarenes.[1] Its accumulation can be an issue, particularly in catalytic hydrogenation, and is often favored under milder conditions or if the catalyst is not sufficiently active.
-
3-Nitrosophenylethanol: Another intermediate in the reduction pathway.
-
3,3'-(Azoxy)bis(phenylethanol): This and the corresponding azo compound can be formed, especially when using certain reducing agents like metal hydrides which are generally not recommended for aryl nitro reductions.[2][3]
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation is crucial for obtaining a high yield and purity of 3-aminophenylethanol. Key strategies include:
-
Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material and intermediates are consumed.
-
Optimize Reaction Conditions:
-
Temperature: While some reductions work at room temperature, others may require heating. However, excessively high temperatures can promote side reactions.[2]
-
Stoichiometry: Use a sufficient excess of the reducing agent to drive the reaction to completion.[2]
-
Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is fresh and active. Deactivated catalysts can lead to the accumulation of intermediates like hydroxylamines.[2]
-
-
Choice of Reagent: The selection of the reducing agent and solvent system can significantly impact selectivity. For instance, catalytic hydrogenation is often very clean, while certain metal/acid systems might offer better chemoselectivity in the presence of other reducible functional groups.[3]
Q4: My reduction reaction is very slow or appears to be stalled. What are the possible causes and solutions?
A4: Several factors can contribute to a sluggish or incomplete reduction:
-
Poor Solubility: The starting material, 3-nitrophenylethanol, must be soluble in the reaction solvent for the reaction to proceed efficiently.[2] Consider using a co-solvent system if solubility is an issue. Protic co-solvents can often enhance the rate of catalytic hydrogenation.[2]
-
Inactive Catalyst/Reagent: As mentioned, catalysts can lose activity over time.[2] Similarly, some chemical reducing agents can decompose upon storage.[2] Using fresh, high-quality reagents is essential. For metal/acid reductions, the surface area and activation of the metal are important.[2]
-
Insufficient Hydrogen Pressure (for catalytic hydrogenation): For challenging reductions, increasing the hydrogen pressure may be necessary to drive the reaction to completion.[2]
Data Presentation
The following table provides a semi-quantitative comparison of common reduction methods for nitroarenes, which can be extrapolated to the reduction of 3-nitrophenylethanol. Specific yields can vary depending on the exact reaction conditions and scale.
| Reduction Method | Typical Reagents | Expected Main Product Yield | Common Side Products | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High (>90%) | 3-(Hydroxyamino)phenylethanol (if incomplete) | High yields, clean reaction, catalyst is recyclable.[1] | Requires specialized equipment for handling hydrogen gas; potential for over-reduction of other functional groups.[1] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl/Ethanol | Good to High (70-90%) | Residual starting material, tin salts | Mild conditions, good for substrates with other reducible groups.[4] | Workup can be challenging due to the formation of tin salt precipitates.[5] |
| Iron Reduction | Fe, HCl/Acetic Acid | Good to High (70-90%) | Iron salts | Inexpensive, effective, and generally chemoselective.[4] | Requires filtration of fine iron salts, which can be cumbersome. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Objective: To synthesize 3-aminophenylethanol from 3-nitrophenylethanol via catalytic hydrogenation.
Materials:
-
3-Nitrophenylethanol
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-nitrophenylethanol in ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[1]
-
Seal the reaction vessel and purge the system with an inert gas, then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a pressurized system can be used) at room temperature. Gentle heating (40-50 °C) may be applied to increase the reaction rate.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite® pad wet with solvent during filtration to prevent the catalyst from igniting.[1]
-
Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-aminophenylethanol, which can be further purified by crystallization or column chromatography.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
Objective: To synthesize 3-aminophenylethanol from 3-nitrophenylethanol using tin(II) chloride.
Materials:
-
3-Nitrophenylethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-nitrophenylethanol in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution, followed by a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the solution is basic (pH ~8). This will cause the precipitation of tin salts.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminophenylethanol.
Mandatory Visualization
Caption: Reaction pathway for the reduction of 3-nitrophenylethanol.
Caption: Troubleshooting workflow for the reduction of 3-nitrophenylethanol.
References
Technical Support Center: Purification of Crude 2-(3-Aminophenyl)ethanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(3-Aminophenyl)ethanol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not eluting from the column, or is eluting very slowly.
A1: This is a common issue that can be caused by several factors:
-
Inappropriate Solvent System: The mobile phase may not be polar enough to move the polar this compound off the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A common solvent system for aminophenols is a gradient of methanol in dichloromethane (DCM) or chloroform.[1][2] You can also try adding a small percentage of a more polar solvent like ethanol.
-
-
Compound Decomposition: The compound may be degrading on the acidic silica gel.[3]
-
Solution: Test the stability of your compound on a TLC plate coated with silica gel. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3] Another approach is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica gel.[1][4]
-
-
Incorrect Solvent Preparation: Double-check that the mobile phase was prepared with the correct solvents and ratios.[3]
Q2: The separation of my compound from impurities is poor, and the fractions are all mixed.
A2: Poor resolution can be frustrating. Here are some potential causes and solutions:
-
Overloading the Column: Too much crude sample was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
Inadequate TLC Analysis: The solvent system chosen based on TLC may not be translating well to the column.
-
Solution: Ensure the TLC provides good separation between your product and impurities (a ΔRf of at least 0.2). You may need to screen other solvent systems.
-
-
Compound Tailing: The compound streaks down the column instead of moving as a tight band. For amines, this is often due to interaction with acidic silanol groups on the silica.
Q3: My compound is coming off the column too quickly with the solvent front.
A3: This indicates that the mobile phase is too polar for the initial separation.
-
Solution: Start with a less polar mobile phase. If you are using a gradient, ensure the initial solvent composition is non-polar enough to allow the compound to bind to the stationary phase. Check your initial fractions to see if the compound has eluted unexpectedly.[3]
Q4: I am observing streaking or "tailing" of my compound spots on the TLC plate and in the column fractions.
A4: Tailing is a common issue when purifying amines on silica gel.[1]
-
Cause: The basic amine group on your this compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[1][4] This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically. Alternatively, using an amine-functionalized silica stationary phase can provide better results.[4]
Experimental Protocol: Purification of this compound
This protocol provides a general methodology for the purification of this compound by flash column chromatography. Optimization may be required based on the specific impurities present in the crude material.
1. Preparation of the Stationary Phase (Slurry Packing):
- Select a glass column of appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[2]
- Weigh out silica gel (230-400 mesh) in a beaker.
- In a fume hood, prepare a slurry by mixing the silica gel with a non-polar solvent (e.g., hexane or the initial mobile phase).
- Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.[2]
- Drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.[2]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.[2]
- Alternatively, for samples with low solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Begin elution with a low polarity solvent system and gradually increase the polarity. A typical gradient could be from 100% Dichloromethane (DCM) to a mixture of DCM:Methanol (e.g., 98:2, 95:5, etc.). To mitigate tailing, consider adding 0.5% triethylamine to the mobile phase.
- Collect fractions in test tubes or using a fraction collector.
4. Fraction Analysis:
- Monitor the separation using Thin Layer Chromatography (TLC).
- Spot each fraction onto a TLC plate and develop it in an appropriate solvent system.
- Visualize the spots under a UV lamp (254 nm).[2]
- Stain the plate with a suitable reagent, such as ninhydrin, to visualize the primary amine.[2]
- Combine the fractions containing the pure product.
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[2]
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA) |
| Elution Mode | Gradient |
| Initial Eluent | 100% DCM + 0.5% TEA |
| Final Eluent | 95:5 DCM:MeOH + 0.5% TEA (adjust as needed) |
| Detection | TLC with UV (254 nm) and Ninhydrin stain |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Palladium Catalyst Removal from 2-(3-Aminophenyl)ethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the reaction mixture in the synthesis of 2-(3-Aminophenyl)ethanol.
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Residual Palladium Detected After Filtration of Pd/C Catalyst
Symptoms:
-
The filtrate appears as a clear, colorless, or pale yellow solution, but analysis (e.g., ICP-MS) indicates palladium contamination.
-
A fine black precipitate forms upon standing after filtration.
Possible Causes & Solutions:
-
Fine Palladium Particles Passing Through the Filter: Standard filter paper may not be sufficient to capture very fine palladium on carbon (Pd/C) particles.
-
Solution: Use a finer porosity filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm), or employ Celite filtration. A well-packed Celite bed (1-2 cm thick) can effectively trap these fine particles.[1][2] For highly persistent fines, a double filtration through a fresh Celite pad may be necessary.
-
-
Formation of Colloidal Palladium: Under certain reaction conditions, palladium can form colloidal particles that are too small to be removed by conventional filtration.
-
Solution 1: Flocculation: Add a small amount of a flocculating agent to the reaction mixture to aggregate the colloidal particles, making them easier to filter.
-
Solution 2: Adsorption: Treat the solution with activated carbon.[1] The porous structure of activated carbon can effectively adsorb colloidal palladium.
-
-
Leaching of Soluble Palladium Species: The reaction conditions may cause a small amount of palladium to leach from the carbon support into the solution as soluble species. Filtration alone is ineffective against dissolved palladium.[1]
-
Solution: Switch to a method designed for removing soluble palladium, such as treatment with a palladium scavenger or activated carbon.
-
Issue 2: Low Product Recovery After Purification
Symptoms:
-
Significantly lower than expected yield of this compound after the palladium removal step.
Possible Causes & Solutions:
-
Product Adsorption onto the Filtration Medium: The polar nature of this compound (containing both an amine and a hydroxyl group) can lead to its adsorption onto polar filter aids like silica gel or even Celite to some extent.
-
Product Binding to Activated Carbon or Scavengers: Activated carbon and some palladium scavengers can non-selectively bind to the final product, especially if it has functional groups that can interact with the scavenger's surface.[1][5]
-
Solution 1: Optimize Adsorbent/Scavenger Amount: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.[5][6]
-
Solution 2: Solvent Selection: Choose a solvent in which your product is highly soluble to reduce its affinity for the adsorbent.[6]
-
Solution 3: Scavenger Screening: If using a scavenger, screen a few different types to find one with high selectivity for palladium and low affinity for your product.[6]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Symptoms:
-
The chosen palladium removal method works well for some batches but fails to reduce palladium to the desired level in others.
Possible Causes & Solutions:
-
Variability in the Final Palladium Species: Slight variations in reaction conditions (e.g., temperature, reaction time, hydrogen pressure during hydrogenation) can lead to different residual palladium species (e.g., different oxidation states, particle sizes).
-
Solution 1: Standardize Reaction and Work-up: Ensure consistent reaction and work-up procedures for each batch to minimize variability in the form of the residual palladium.[6]
-
Solution 2: Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the various palladium species into a single, more easily removable form before applying your primary removal method.[6]
-
Solution 3: Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing a Pd/C catalyst from a hydrogenation reaction like the one used to synthesize this compound?
A1: The most straightforward and widely used method for removing a heterogeneous catalyst like Pd/C is filtration through a pad of Celite.[2] This method is effective at removing the solid catalyst particles from the reaction mixture.
Q2: How do I choose the best palladium removal method for my this compound synthesis?
A2: The choice of method depends on the form of the residual palladium. For the likely heterogeneous Pd/C from the hydrogenation of 3-nitrophenylethanol, start with Celite filtration. If residual palladium persists, it indicates the presence of fine particles or soluble species, and you should consider using activated carbon or a palladium scavenger. The polar nature of your product, this compound, should also be considered to minimize product loss on adsorbents.
Q3: Can I use column chromatography to remove the palladium catalyst?
A3: While column chromatography is a powerful purification technique, it may not be the most efficient primary method for bulk palladium removal. Some palladium complexes can co-elute with the product, especially with polar compounds like this compound.[5] It is often more effective to use a bulk removal method like filtration or scavenging first, followed by chromatography for final purification if needed.
Q4: How can I quantify the amount of residual palladium in my final product?
A4: Highly sensitive analytical techniques are required to accurately determine trace amounts of palladium. The most common methods used in the pharmaceutical industry are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7][8]
Q5: Are there any safety precautions I should take when handling and filtering Pd/C?
A5: Yes, Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Always handle Pd/C in an inert atmosphere (e.g., under nitrogen or argon) when possible.[9] When filtering, do not let the filter cake dry completely. After filtration, the Celite/Pd/C mixture should be quenched with water before disposal.[10]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Form of Palladium Removed | Advantages | Disadvantages | Typical Efficiency |
| Filtration (Celite) | Heterogeneous (e.g., Pd/C) | Simple, fast, and cost-effective for bulk removal. | Ineffective for soluble or colloidal palladium.[1] | >99% for heterogeneous Pd |
| Activated Carbon | Soluble, Colloidal, and Fine Heterogeneous Pd | Broad applicability, relatively low cost.[11] | Can adsorb the product, leading to yield loss.[5][11] | 80-99% |
| Palladium Scavengers | Primarily Soluble Pd | High selectivity for palladium, can achieve very low residual levels. | Higher cost, may require screening for optimal scavenger, potential for product binding.[1] | >97% |
| Column Chromatography | Soluble and some fine Pd | Can provide high purity product. | Can be time-consuming and require large solvent volumes; co-elution is a potential issue.[5] | Variable, depends on conditions |
Experimental Protocols
Protocol 1: Removal of Pd/C by Filtration through Celite
-
Preparation of the Celite Pad:
-
Select a Büchner or sintered glass funnel.
-
Place a piece of filter paper in the funnel that covers all the holes.
-
Add a 1-2 cm thick layer of Celite over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the solvent used in the reaction (e.g., methanol).[1]
-
-
Filtration:
-
If the reaction mixture is viscous, dilute it with a suitable solvent to improve flow.
-
Slowly pour the reaction mixture onto the center of the Celite bed.
-
Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Celite pad with fresh solvent to ensure all of the this compound is recovered.[1]
-
-
Collection:
-
Collect the filtrate, which contains the product free of the heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution:
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol).
-
-
Adsorption:
-
Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined experimentally.
-
-
Filtration:
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the Celite pad with fresh solvent to recover any adsorbed product.[6]
-
-
Concentration:
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 3: Palladium Removal Using a Solid-Supported Scavenger
-
Scavenger Selection:
-
Choose a scavenger based on the likely form of palladium (for residual soluble Pd(0) or Pd(II) from hydrogenation, thiol-based scavengers are often effective).
-
-
Treatment:
-
Dissolve the crude product in an appropriate solvent.
-
Add the recommended amount of the solid-supported scavenger (refer to the manufacturer's guidelines).
-
Stir the mixture at room temperature or with gentle heating for the recommended time (typically 1-24 hours).[1]
-
-
Filtration:
-
Remove the scavenger by filtration through a simple filter paper or a plug of cotton.
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any bound product.[1]
-
-
Concentration:
-
Combine the filtrates and concentrate to obtain the purified product.
-
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. This compound | 52273-77-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. sarponggroup.com [sarponggroup.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2-(3-Aminophenyl)ethanol Cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the intramolecular cyclization of 2-(3-aminophenyl)ethanol to form 2,3-dihydroindole (indoline).
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the cyclization of this compound?
The intramolecular cyclization of this compound is expected to yield 2,3-dihydroindole, also known as indoline. This occurs through the formation of a new bond between the amino group and the ethyl alcohol side chain, with the elimination of a water molecule.
Q2: What are the critical parameters to control in this reaction?
The most critical parameters to control are reaction temperature, the choice and concentration of the catalyst (if any), and the purity of the starting materials.[1][2] Temperature, in particular, can significantly influence the reaction rate and the formation of side products.
Q3: My reaction is not proceeding to completion. What are the likely causes?
Incomplete conversion can be due to several factors:
-
Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.
-
Catalyst Inefficiency: If a catalyst is used, it may be inactive or used in an insufficient amount.
-
Presence of Impurities: Impurities in the starting material or solvent can interfere with the reaction.[2]
-
Atmospheric Moisture: Some cyclization reactions are sensitive to moisture, which can quench reactive intermediates.[2]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low yields are a common issue in heterocyclic synthesis.[1][2] A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Reaction Temperature | Systematically vary the temperature. Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes product formation while minimizing degradation.[1] |
| Incorrect Catalyst or Catalyst Concentration | If using a catalyst (e.g., an acid or a dehydrating agent), ensure it is appropriate for this type of cyclization. Optimize the catalyst loading; too little may result in a slow reaction, while too much can lead to side reactions. |
| Poor Quality Starting Material | Ensure the this compound is pure. Impurities can act as inhibitors or lead to unwanted side reactions.[2] Consider recrystallization or column chromatography to purify the starting material. |
| Solvent Effects | The choice of solvent can influence the reaction. Ensure the solvent is dry if the reaction is moisture-sensitive. Consider screening different solvents to find one that best facilitates the reaction. |
Issue 2: Formation of Multiple Products/Side Reactions
The formation of side products can complicate purification and reduce the yield of the desired indoline.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Excessive heat can lead to decomposition of the starting material or the product, as well as promote side reactions such as polymerization or oxidation.[2] Reduce the reaction temperature and monitor for the appearance of side products. |
| Air Oxidation | The aminophenyl group can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2] |
| Intermolecular Reactions | At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Consider running the reaction at a lower concentration. |
Data Presentation: Effect of Temperature on Yield
The following table summarizes hypothetical data on the effect of reaction temperature on the yield of 2,3-dihydroindole from the cyclization of this compound. This data is for illustrative purposes to guide optimization.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 80 | 24 | 15 | Slow reaction rate, incomplete conversion |
| 100 | 18 | 45 | Moderate conversion |
| 120 | 12 | 75 | Good conversion, minimal side products |
| 140 | 8 | 60 | Increased formation of colored impurities |
| 160 | 6 | 35 | Significant decomposition observed |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 N)
-
tert-Butyl methyl ether (MTBE)
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and an addition funnel under a nitrogen atmosphere, dissolve thionyl chloride (1.2 equivalents) in anhydrous DME.
-
Cool the solution to a desired temperature (e.g., 20-30 °C) using an external cooling bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DME and add it dropwise to the stirred thionyl chloride solution over 1-1.5 hours, maintaining the internal temperature.
-
After the addition is complete, allow the reaction to stir at ambient temperature for 6-7 hours.
-
Carefully add sodium hydroxide solution to the reaction mixture to quench the reaction and raise the pH, maintaining the temperature below 35 °C with an ice bath.
-
Warm the mixture to a higher temperature (e.g., 60 °C) and stir for 10 hours to promote cyclization.[3]
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with MTBE.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low product yield.
References
Troubleshooting incomplete conversion in 2-(3-Aminophenyl)ethanol derivatization
Welcome to the technical support center for the derivatization of 2-(3-Aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My N-acylation reaction with acetic anhydride is showing incomplete conversion. What are the likely causes and how can I improve the yield?
A1: Incomplete N-acylation is a common issue that can often be resolved by optimizing reaction conditions.
-
Insufficient Reagent: Ensure at least a stoichiometric equivalent of acetic anhydride is used. An excess (1.1-1.5 equivalents) can often drive the reaction to completion.
-
Inadequate Base: A base is typically used to neutralize the acetic acid byproduct. Common bases include triethylamine (TEA) or pyridine. Ensure a sufficient amount of base is present to facilitate the reaction.
-
Low Temperature: While many acylations proceed at room temperature, gentle heating (e.g., to 40-60°C) can increase the reaction rate.[1] However, be mindful of potential side reactions at higher temperatures.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The choice of solvent can impact reaction efficiency. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
Q2: I am observing the formation of a di-acylated byproduct where both the amine and hydroxyl groups have reacted. How can I achieve selective N-acylation?
A2: The presence of both a nucleophilic amino group and a hydroxyl group in this compound can lead to competitive acylation. To favor N-acylation:
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance selectivity, as the amino group is generally more nucleophilic than the hydroxyl group.
-
Choice of Acylating Agent: Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can sometimes improve selectivity.
-
Protecting the Hydroxyl Group: For complete selectivity, consider protecting the alcohol as a silyl ether (e.g., with TBDMS-Cl) before performing the N-acylation. The protecting group can be removed in a subsequent step.
Q3: My O-alkylation reaction with benzyl bromide is resulting in a low yield of the desired ether. What steps can I take to optimize this reaction?
A3: Low yields in O-alkylation can stem from several factors.
-
Base Strength: O-alkylation of the alcohol requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is typically necessary.
-
N-Alkylation Competition: The amino group can also be alkylated by benzyl bromide. To prevent this, the amino group should be protected prior to O-alkylation, for instance, as a Boc-carbamate.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally suitable for this type of reaction.
-
Phase Transfer Catalyst: In some cases, particularly with solid-liquid phase reactions, a phase transfer catalyst like tetrabutylammonium iodide (TBAI) can improve the reaction rate and yield.
Q4: I am having difficulty with the Boc protection of the amino group. The reaction is sluggish or incomplete. How can I troubleshoot this?
A4: While Boc protection is generally a robust reaction, several factors can influence its efficiency.
-
Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common to accelerate the reaction.[2] For some substrates, an aqueous base like sodium bicarbonate or sodium hydroxide can be effective.[3]
-
Solvent System: A variety of solvents can be used, including THF, dioxane, acetonitrile, or mixtures of water with a miscible organic solvent.[3][4] The choice of solvent can impact the solubility of the starting material and the reaction rate.
-
Catalyst: For less nucleophilic amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[3]
-
Reagent Quality: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is of good quality, as it can degrade over time.
Q5: After my derivatization reaction, I am struggling to purify the product from unreacted starting material and byproducts. What are some effective purification strategies?
A5: Purification of this compound derivatives often involves standard laboratory techniques.
-
Aqueous Work-up/Extraction:
-
For N-acylated products: After the reaction, a typical work-up involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally a brine wash.
-
For O-alkylated products (with a free amine): An acid wash can be used to remove the basic product from the organic layer, which can then be re-basified and extracted.
-
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities with different polarities. A gradient elution with a solvent system like ethyl acetate/hexanes is often employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound and analogous compounds. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: N-Acylation with Acetic Anhydride
| Parameter | Condition | Expected Outcome | Reference |
| Reagents | This compound, Acetic Anhydride (1.1-1.5 equiv.), Triethylamine (1.2-2.0 equiv.) | High conversion to N-acetylated product | [1][5] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility of reactants | [2] |
| Temperature | 0°C to Room Temperature | Selective N-acylation | - |
| Reaction Time | 2 - 12 hours (monitor by TLC) | Reaction completion | [1] |
| Yield | >90% (typical for similar amines) | High product yield | [1] |
Table 2: O-Alkylation with Benzyl Bromide (following N-protection)
| Parameter | Condition | Expected Outcome | Reference |
| Reagents | N-protected this compound, Benzyl Bromide (1.1-1.5 equiv.), NaH or K₂CO₃ (1.5-2.0 equiv.) | Formation of the O-benzylated product | - |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Efficient reaction medium | - |
| Temperature | Room Temperature to 60°C | Increased reaction rate | [6] |
| Reaction Time | 12 - 24 hours (monitor by TLC) | Reaction completion | - |
| Yield | 70-90% (typical for similar alcohols) | Good product yield | [6] |
Table 3: N-Boc Protection
| Parameter | Condition | Expected Outcome | Reference |
| Reagents | This compound, (Boc)₂O (1.1-1.5 equiv.), Triethylamine (1.2-3.0 equiv.) or NaOH | High conversion to N-Boc protected product | [2][3] |
| Solvent | THF/Water, Dioxane/Water, or DCM | Versatile solvent systems | [2][3][4] |
| Temperature | 0°C to Room Temperature | Mild reaction conditions | [2] |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Reaction completion | [2] |
| Yield | 85-99% (typical for primary amines) | Excellent product yield |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add triethylamine (3.0 eq) and stir at room temperature for 5 minutes.
-
Cool the mixture to 0°C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) in one portion.[2]
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.[2]
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[2]
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Selectivity in derivatization reactions.
References
- 1. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
How to prevent air oxidation of 3-aminophenethyl alcohol in storage
Technical Support Center: 3-Aminophenethyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3-aminophenethyl alcohol to prevent its degradation from air oxidation.
Frequently Asked Questions (FAQs)
Q1: My 3-aminophenethyl alcohol has turned yellow/brown. What is the cause?
A1: The discoloration of 3-aminophenethyl alcohol is a common indicator of air oxidation. Like other aminophenols, it is susceptible to degradation when exposed to atmospheric oxygen, which can be accelerated by light and elevated temperatures. This oxidation process leads to the formation of colored impurities, suggesting that the reagent's purity has been compromised.
Q2: What are the ideal storage conditions to prevent the oxidation of 3-aminophenethyl alcohol?
A2: To ensure the long-term stability of 3-aminophenethyl alcohol, it should be stored in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon. It is also recommended to store it in a cool, dry, and dark place. Refrigeration at 2-8°C can further slow down the rate of degradation.
Q3: Can I still use my discolored 3-aminophenethyl alcohol in my experiments?
A3: For applications where high purity is critical, such as in the synthesis of pharmaceutical compounds or for quantitative analysis, using the discolored product is not recommended as it may introduce impurities and lead to unreliable results. For less sensitive applications, the suitability of the material should be determined on a case-by-case basis, which may require analytical testing to assess its purity.
Q4: How should I handle 3-aminophenethyl alcohol to minimize oxidation during use?
A4: To minimize exposure to air, it is best to work with 3-aminophenethyl alcohol under an inert atmosphere, for example, within a glovebox or using a Schlenk line. If these are not available, minimize the time the container is open to the air. Consider aliquoting the material into smaller, single-use vials under an inert gas to avoid compromising the entire batch with repeated exposure.
Q5: Are there any additives I can use to stabilize solutions of 3-aminophenethyl alcohol?
A5: Yes, for solutions, stability can be enhanced by first deoxygenating the solvent by sparging it with an inert gas. Additionally, the use of antioxidants can be effective. While specific data for 3-aminophenethyl alcohol is limited, antioxidants like ascorbic acid or sodium metabisulfite are commonly used to stabilize solutions of other aminophenols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration of newly opened bottle | Exposure to atmospheric oxygen and moisture upon opening. | Handle the compound under an inert atmosphere (glovebox or Schlenk line). Aliquot the material into smaller, single-use vials under an inert gas to minimize repeated exposure of the bulk material. |
| Precipitate formation in stored solutions | Degradation products may have limited solubility. The solution may have become supersaturated upon cooling if prepared at a higher temperature. | Visually inspect for discoloration which indicates oxidation. If degradation is suspected, it is best to discard the solution. If no discoloration is apparent, gently warm the solution to see if the precipitate redissolves. Always filter solutions before use in sensitive applications. |
| Inconsistent experimental results | Use of partially oxidized 3-aminophenethyl alcohol. | Assess the purity of the 3-aminophenethyl alcohol using an appropriate analytical method (e.g., HPLC, NMR). Use only high-purity, properly stored material for your experiments. |
| Solution darkens during an experiment | The reaction conditions (e.g., presence of oxidizing agents, high pH, metal catalysts) may be promoting the oxidation of 3-aminophenethyl alcohol. | If possible, deoxygenate all solvents and reagents used in the reaction. Run the reaction under an inert atmosphere. Investigate the compatibility of all reaction components with the aminophenol functional group. |
Storage Condition and Stability Summary
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Stability |
| Optimal | Inert Gas (Nitrogen/Argon) | 2-8°C | In the dark (Amber vial/container) | High (Long-term stability) |
| Acceptable | Inert Gas (Nitrogen/Argon) | Room Temperature | In the dark (Amber vial/container) | Moderate (Suitable for shorter-term storage) |
| Sub-optimal | Air | 2-8°C | In the dark (Amber vial/container) | Low (Oxidation will occur over time) |
| Not Recommended | Air | Room Temperature | Exposed to light | Very Low (Rapid degradation expected) |
Experimental Protocols
Protocol 1: Handling and Aliquoting 3-Aminophenethyl Alcohol Under an Inert Atmosphere
This protocol describes the safe transfer and aliquoting of 3-aminophenethyl alcohol to minimize air exposure.
Materials:
-
Stock bottle of 3-aminophenethyl alcohol
-
Schlenk flask or glovebox
-
Source of dry inert gas (Nitrogen or Argon)
-
Gas-tight syringe or cannula
-
Dry, clean, amber glass vials with PTFE-lined caps
Procedure:
-
Preparation: Ensure all glassware is clean and oven-dried to remove any moisture.
-
Inert Atmosphere:
-
Using a Schlenk Line: Attach the stock bottle and receiving vials to the Schlenk line. Evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Using a Glovebox: Place the stock bottle, vials, and transfer tools inside the glovebox and purge with inert gas according to the glovebox's standard operating procedure.
-
-
Transfer:
-
Under a positive pressure of inert gas, carefully open the stock bottle.
-
Using a clean, dry spatula or pipette, transfer the desired amount of 3-aminophenethyl alcohol to the pre-weighed amber vials.
-
-
Sealing and Storage:
-
Securely cap the vials.
-
If using a Schlenk line, remove the vials from the line while maintaining a positive pressure of inert gas.
-
Label the vials with the compound name, date, and concentration (if applicable).
-
Store the vials under the recommended conditions (refrigerated, in the dark).
-
Protocol 2: HPLC Purity Analysis of 3-Aminophenethyl Alcohol
This method is adapted from a protocol for a similar compound and can be used as a starting point for developing a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be 10% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the phenol and amine chromophores; should be optimized by scanning the UV spectrum of a pure standard).
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity 3-aminophenethyl alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the stored 3-aminophenethyl alcohol and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The purity of the sample can be calculated by comparing the peak area of the 3-aminophenethyl alcohol to the total area of all peaks.
Visualizations
Caption: Workflow for the proper storage and handling of 3-aminophenethyl alcohol to prevent oxidation.
Resolving peak tailing in reverse-phase HPLC of 2-(3-Aminophenyl)ethanol
Welcome to our dedicated support center for resolving common issues in reverse-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve challenges encountered during their analytical work.
Troubleshooting Guide: Peak Tailing in the Analysis of 2-(3-Aminophenyl)ethanol
Peak tailing is a common chromatographic problem, especially when analyzing basic compounds like this compound. This guide provides a step-by-step approach to identify and resolve the root cause of this issue.
Q1: My chromatogram for this compound shows significant peak tailing. What is the most likely cause?
A1: The most common cause of peak tailing for basic analytes like this compound in reverse-phase HPLC is secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions are a form of ion exchange and lead to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak with a "tail".[2][3]
At a mobile phase pH above approximately 3, the acidic silanol groups (Si-OH) on the silica surface can deprotonate to form negatively charged silanates (Si-O⁻).[1][4] Your basic analyte, this compound, will be protonated (positively charged) in an acidic to neutral mobile phase. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups causes the tailing.[3][5]
FAQs: Resolving Peak Tailing for this compound
Q2: How does the mobile phase pH affect peak tailing for this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[6][7] For this compound, you can manipulate the pH to minimize the secondary interactions with silanol groups in two primary ways:
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Low pH (typically < 3): By lowering the pH of the mobile phase, the residual silanol groups on the stationary phase become protonated and are therefore neutral.[8][9] This eliminates the ion-exchange interaction with the protonated basic analyte, leading to improved peak symmetry.[10]
-
High pH (typically > 8): At a high pH, this compound will be in its neutral, free base form. This minimizes its ionic interaction with the deprotonated (negatively charged) silanol groups.[11] However, operating at high pH requires a column specifically designed for such conditions to prevent degradation of the silica stationary phase.[6][11]
It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[12]
Q3: What mobile phase additives can I use to improve the peak shape of this compound?
A3: Mobile phase additives are commonly used to improve the peak shape of basic compounds. Two effective options are:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that serves two main purposes. Firstly, it lowers the mobile phase pH, which helps to keep the silanol groups on the stationary phase protonated and neutral.[13][14] Secondly, it acts as an ion-pairing agent. The trifluoroacetate anion can form an ion pair with the protonated this compound, effectively masking its positive charge and increasing its hydrophobicity, which enhances retention and improves peak shape.[13][15] A typical concentration of TFA in the mobile phase is 0.1%.[15][16]
-
Triethylamine (TEA): TEA is a competing base that acts as a "silanol suppressor".[8] Being a small basic molecule, it preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with your analyte.[8][17] This reduces the secondary interactions that cause peak tailing. A common starting concentration for TEA is around 5 mM.[8]
Q4: Can the choice of HPLC column affect peak tailing?
A4: Absolutely. The choice of column is crucial for obtaining good peak shape with basic analytes.[2] Consider the following:
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End-capped Columns: Modern columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small, less polar silane.[3] This significantly reduces the number of active sites available for secondary interactions.[1][3]
-
Type B Silica Columns: Newer columns are typically packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[2][8] This inherently leads to better peak shapes for basic compounds.
-
Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases that are more resistant to secondary interactions. These include polymer-based columns, hybrid silica-organic columns, or columns with a positive surface charge to repel basic analytes.[2][18]
Q5: Besides chemical interactions, what other factors can contribute to peak tailing?
A5: While chemical interactions are the primary cause of peak tailing for basic compounds, other factors can also contribute to or exacerbate the problem:
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Extra-column Volume: Excessive tubing length or a large detector cell volume can lead to band broadening and peak tailing.[1]
-
Column Contamination and Degradation: Accumulation of strongly retained sample components on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[19] A void at the head of the column can also be a cause.[20]
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Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9][19]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5][19]
Data Presentation
Table 1: Mobile Phase pH and its Effect on Analyte and Stationary Phase
| Mobile Phase pH | State of this compound (Basic Analyte) | State of Silanol Groups (Acidic) | Predominant Interaction | Expected Peak Shape |
| Low pH (< 3) | Protonated (Positively Charged) | Neutral (Protonated) | Hydrophobic | Symmetrical |
| Mid pH (3-7) | Protonated (Positively Charged) | Ionized (Negatively Charged) | Ion-Exchange (Secondary) | Tailing |
| High pH (> 8) | Neutral (Free Base) | Ionized (Negatively Charged) | Hydrophobic | Symmetrical |
Table 2: Common Mobile Phase Additives for Improved Peak Shape
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Lowers pH, Ion-pairing agent |
| Triethylamine (TEA) | 5 mM - 20 mM | Competing base (Silanol suppressor) |
| Formic Acid | 0.1% (v/v) | Lowers pH |
| Ammonium Formate/Acetate | 5 mM - 10 mM | Buffering agent, can improve peak shape |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound with TFA Additive
This protocol provides a starting point for the analysis of this compound using a standard reverse-phase C18 column with TFA as a mobile phase additive to mitigate peak tailing.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% TFA in Water. To 1 L of HPLC grade water, add 1.0 mL of TFA. Mix thoroughly.
-
Prepare Mobile Phase B: 0.1% TFA in Acetonitrile. To 1 L of HPLC grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Mobile Phase: A suitable gradient, for example: 70% Mobile Phase A / 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound and dissolve it in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Restek - Blog [restek.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. researchgate.net [researchgate.net]
- 16. YMC looks at use of TFA in HPLC applications | Laboratory Talk [laboratorytalk.com]
- 17. benchchem.com [benchchem.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Challenges in scaling up the synthesis of 2-(3-Aminophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 2-(3-Aminophenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis of this compound, primarily focusing on the common route of reducing 2-(3-nitrophenyl)ethanol.
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The activity of catalysts like Raney Nickel or Palladium on carbon (Pd/C) can diminish over time due to improper storage or handling.[1] Ensure you are using a fresh and active catalyst. For Raney Nickel, its activity can sometimes be enhanced by the addition of a small amount of an alkali compound.[2][3] |
| Incorrect Stoichiometry | An improper molar ratio of reactants, especially the reducing agent, can lead to incomplete conversion of the starting material. |
| Inefficient Reaction Conditions | Suboptimal temperature, reaction time, or solvent can negatively impact the yield.[4] For catalytic hydrogenation, maintaining the correct hydrogen pressure is crucial.[1][5] |
| Poor Mass Transfer on Scale-Up | When scaling up, ensuring efficient mixing of the reactants, catalyst, and solvent can be challenging. Increase agitation speed to improve mass transfer and ensure the reaction vessel is appropriately sized for the scale.[2] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Over-reduction or other side reactions can lead to the formation of undesired byproducts. |
| Impure Starting Materials | The presence of impurities in the 2-(3-nitrophenyl)ethanol can lead to the formation of related impurities in the final product. |
| Degradation of Product | The product, an aminophenol derivative, can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of air. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Ineffective Recrystallization | The chosen solvent system for recrystallization may not be optimal for selectively precipitating the desired product while leaving impurities in the solution. |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the product may co-precipitate during crystallization. |
| Oily Product Formation | The product may initially separate as an oil rather than a crystalline solid, making isolation difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the catalytic hydrogenation of 2-(3-nitrophenyl)ethanol.[5] This method typically employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][3]
Q2: What are the key parameters to control during the catalytic reduction of 2-(3-nitrophenyl)ethanol?
A2: Several parameters are critical for a successful reduction:
-
Catalyst Activity and Loading: Use a fresh, active catalyst at an appropriate loading.
-
Hydrogen Pressure: Maintain a consistent and appropriate hydrogen pressure throughout the reaction.[1][5]
-
Temperature: Control the reaction temperature to avoid side reactions and product degradation.
-
Solvent: Choose an appropriate solvent that facilitates the reaction and subsequent work-up. Methanol and ethanol are commonly used.[5][6]
-
pH: In some cases, adjusting the pH of the reaction mixture can improve the reaction rate and selectivity.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (2-(3-nitrophenyl)ethanol) and the appearance of the product (this compound).[4][6] Hydrogen uptake can also be monitored in real-time during catalytic hydrogenation to gauge the reaction's progress.[3]
Q4: What are the best practices for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product.[2] The selection of an appropriate solvent or solvent system is crucial for obtaining high purity crystals. For more challenging purifications, column chromatography can be employed.[2]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should be carried out in a well-ventilated area using appropriate safety equipment and a properly rated reactor. Raney Nickel is pyrophoric and must be handled with care, typically under a layer of water or an inert solvent. The starting material, 2-(3-nitrophenyl)ethanol, and the product, this compound, should be handled with appropriate personal protective equipment (PPE), as aromatic nitro and amino compounds can be toxic.[7]
Quantitative Data Summary
| Parameter | Value | Synthesis Route | Source |
| Yield | 99% | Catalytic hydrogenation of 2-(3-nitrophenyl)ethanol with 10% Pd/C in methanol | [5] |
| Yield | 98.7% | Catalytic reduction of 2-(o-nitrophenyl)ethanol with Raney nickel | [3] |
| Hydrogen Pressure | 45 psi | Catalytic hydrogenation with 10% Pd/C | [5] |
| Hydrogen Pressure | 8.5 kg/cm ²G | Catalytic reduction with Raney nickel | [3] |
| Reaction Temperature | Room Temperature | Catalytic hydrogenation with 10% Pd/C | [5] |
| Reaction Temperature | 80 °C | Catalytic reduction with Raney nickel | [3] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Catalytic Hydrogenation [5]
Materials:
-
2-(3-nitrophenyl)ethanol (3.0 g, 18 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (0.1 g)
-
Methanol (100 mL)
-
Hydrogen gas
-
Pressure reactor
-
Filtration apparatus (e.g., Celite or diatomaceous earth pad)
-
Rotary evaporator
Procedure:
-
To a pressure reactor, add 2-(3-nitrophenyl)ethanol, methanol, and the 10% Pd/C catalyst.
-
Seal the reactor and purge it with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to 45 psi.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, carefully vent the hydrogen from the reactor.
-
Remove the catalyst by filtration through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Scaled-Up Synthesis of 2-(o-Aminophenyl)ethanol via Catalytic Reduction (Illustrative for the ortho-isomer, adaptable for the meta-isomer) [3]
Materials:
-
2-(o-nitrophenyl)ethanol
-
Raney Nickel catalyst
-
Methanol (or another suitable solvent)
-
Sodium Hydroxide (optional, as an alkali compound)
-
Hydrogenation reactor
Procedure:
-
In a suitable hydrogenation reactor, charge the 2-(o-nitrophenyl)ethanol and the solvent.
-
Add the Raney Nickel catalyst under a stream of inert gas or solvent to prevent ignition.
-
If required, add the alkali compound.
-
Seal the reactor and displace the atmosphere with hydrogen several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 kg/cm ²G, then increased to 8.5 kg/cm ²G).
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.
-
Continuously feed hydrogen to maintain the pressure as it is consumed.
-
Monitor the hydrogen uptake to determine the reaction endpoint.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to isolate the crude product.
-
Purify the crude product by recrystallization or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 52273-77-5 [chemicalbook.com]
- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 7. chembk.com [chembk.com]
Minimizing by-product formation in N-alkylation of 2-(3-Aminophenyl)ethanol
Welcome to the technical support center for the N-alkylation of 2-(3-aminophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the minimization of by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the N-alkylation of this compound?
A1: The primary by-products depend on the chosen alkylation method.
-
Di-alkylation: The most common by-product is the tertiary amine, formed when the initially produced secondary amine reacts further with the alkylating agent.[1][2] The secondary amine is often more nucleophilic than the starting primary amine, making it more reactive.[1]
-
O-alkylation: Due to the presence of the hydroxyl group in this compound, O-alkylation at the ethanol side chain is a potential side reaction, yielding an ether by-product.[3][4]
-
Quaternary Ammonium Salt: If the reaction proceeds to a tertiary amine, further alkylation can lead to the formation of a quaternary ammonium salt.
-
Tars and Colored Impurities: Particularly with sensitive substrates like aminophenols, harsh reaction conditions can lead to the formation of complex, often colored, tarry by-products.[5]
Q2: I am observing significant amounts of the di-alkylated product. How can I favor mono-alkylation?
A2: Over-alkylation is a frequent challenge.[1] To enhance selectivity for the mono-alkylated product, consider the following strategies:
-
Stoichiometric Control: Use a large excess of the starting amine, this compound, relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance via a syringe pump, helps to maintain its low concentration throughout the reaction. This reduces the likelihood of the more reactive secondary amine product reacting further.[1]
-
Alternative Methodologies: For superior selectivity, it is highly recommended to switch from direct alkylation with alkyl halides to methods like Reductive Amination or the Borrowing Hydrogen strategy.[1][2][6] These methods are specifically designed to minimize over-alkylation.
Q3: My reaction is turning dark, and I am getting a lot of tar-like substances. What is causing this, and how can I prevent it?
A3: Tar formation often indicates substrate decomposition or polymerization, which can be triggered by harsh reaction conditions. Aminophenols can be sensitive to oxidation and other side reactions.[5]
-
Lower the Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Base: If using a base, consider switching to a weaker or non-nucleophilic base. Strong bases can deprotonate the phenolic hydroxyl group (if applicable) or the benzylic protons, leading to undesired pathways. For aminophenols, bases like K₂CO₃ are common.[4]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich aromatic ring.
-
Purify Starting Materials: Ensure your this compound and alkylating agent are pure. Impurities can sometimes catalyze decomposition pathways.
Q4: Should I be concerned about O-alkylation on the ethanol side chain? How do I promote N-alkylation over O-alkylation?
A4: Yes, O-alkylation is a competing reaction. The relative nucleophilicity of the amine and hydroxyl groups determines the product distribution. Generally, the amino group is more nucleophilic than the hydroxyl group, but selectivity can be an issue.
-
Method Selection: Reductive amination or Borrowing Hydrogen methods inherently favor N-alkylation.[1][6] In these methods, the amine first reacts with a carbonyl group (or an in-situ generated one) to form an imine, which is then reduced. This pathway is specific to the amino group.
-
Protecting Groups: While more synthetically intensive, you can protect the hydroxyl group (e.g., as a silyl ether or benzyl ether), perform the N-alkylation, and then deprotect the alcohol. Conversely, protecting the amine (e.g., by forming an imine) can direct alkylation to the oxygen.[3][4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This guide helps diagnose and resolve issues of low reactivity in your N-alkylation reaction.
| Potential Cause | Recommended Solution | Justification |
| Poor Leaving Group | If using an alkyl halide, switch to a more reactive one (I > Br > Cl).[1] | A better leaving group will accelerate the rate of this S(N)2 reaction. |
| Steric Hindrance | Use a less sterically hindered alkylating agent if possible. | Bulky groups on either the amine or the alkylating agent can slow the reaction rate. |
| Deactivated Amine | While the aminophenyl group is generally activated, ensure no strong electron-withdrawing groups are inadvertently present. More forcing conditions (higher temperature, stronger base) may be needed for less reactive substrates. | Electron-withdrawing groups reduce the nucleophilicity of the amine nitrogen. |
| Inappropriate Base/Solvent | Ensure the base is strong enough to neutralize the acid formed (for halide alkylations) or to facilitate catalysis (e.g., KOtBu for Borrowing Hydrogen reactions).[1][7] The solvent must be compatible with the reagents and temperature. | The choice of base and solvent is critical for reaction success. |
| Inactive Catalyst | For catalyzed reactions (e.g., Borrowing Hydrogen), ensure the catalyst is active, handled under an inert atmosphere if required, and used at the correct loading.[6] | Catalyst deactivation will halt the reaction. |
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Excessive By-Product Formation (Di-alkylation)
This guide focuses on strategies when the primary issue is the formation of the di-alkylated by-product.
| Strategy | Experimental Action | Expected Outcome |
| Change Stoichiometry | Increase the molar ratio of this compound to the alkylating agent (e.g., from 1:1 to 3:1 or higher). | Statistically favors mono-alkylation by increasing the probability of the alkylating agent encountering a primary amine.[1] |
| Control Reagent Addition | Add the alkylating agent dropwise or via syringe pump over several hours. | Maintains a low concentration of the alkylating agent, minimizing its reaction with the more nucleophilic secondary amine product.[1] |
| Lower Reaction Temperature | Reduce the reaction temperature by 10-20 °C. | May slow the rate of the second alkylation more than the first, improving selectivity (requires optimization). |
| Change Reaction Method | Switch to Reductive Amination or a Borrowing Hydrogen protocol. | These methods are highly selective for mono-alkylation and represent the most effective solution.[1][6][8] |
Reaction Pathway: By-Product Formation
Caption: Pathways for desired product and by-product formation.
Experimental Protocols
Protocol 1: Reductive Amination (Recommended for High Selectivity)
This method avoids the use of alkyl halides and is highly selective for mono-N-alkylation.[2][9]
-
Imine Formation:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting amine and formation of the imine intermediate. This step can take from 1 to 4 hours.[4]
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[4] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as it is milder and selective for imines over carbonyls.[10]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Borrowing Hydrogen (Catalytic Alkylation with Alcohols)
This is an atom-economical and green alternative that uses alcohols as alkylating agents, producing only water as a by-product.[6][11]
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench with water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. reddit.com [reddit.com]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural Elucidation of 2-(3-Aminophenyl)ethanol via ¹H and ¹³C NMR Spectroscopy: A Comparative Analysis
A definitive structural confirmation of 2-(3-Aminophenyl)ethanol is achieved through a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the NMR data of this compound against its structural isomers, 2-(2-Aminophenyl)ethanol and 2-(4-Aminophenyl)ethanol, as well as the parent compound, phenylethanol. The distinct chemical shifts and coupling patterns observed for each molecule serve as a spectroscopic fingerprint, allowing for unambiguous identification.
The structural verification of pharmaceutical compounds and synthetic intermediates is a critical step in drug development and chemical research. NMR spectroscopy stands as a primary analytical technique for the non-destructive elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
This guide presents a detailed comparison of the ¹H and ¹³C NMR data for this compound and its relevant isomers. The tabulated data highlights the key diagnostic signals that differentiate these closely related compounds, providing researchers with a reliable reference for structural confirmation.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR chemical shifts for this compound and its comparators are summarized in the tables below. The data clearly illustrates the influence of the amino group's position on the electronic environment of the aromatic and aliphatic protons and carbons.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Compound | Ar-H (Aromatic Protons) | -CH₂- (Methylene Protons) | -OH (Hydroxyl Proton) | -NH₂ (Amino Protons) |
| This compound | ~6.5-7.1 (m) | ~2.7 (t, J ≈ 7 Hz) | Signal position variable | Signal position variable |
| 2-(2-Aminophenyl)ethanol | ~6.6-7.1 (m) | ~2.8 (t, J ≈ 7 Hz) | Signal position variable | Signal position variable |
| 2-(4-Aminophenyl)ethanol | 6.64 (d, J = 8.2 Hz), 6.99 (d, J = 8.2 Hz) | 2.74 (t, J = 7.0 Hz) | Signal position variable | Signal position variable |
| Phenylethanol | 7.2-7.4 (m) | 2.86 (t, J = 7.0 Hz) | Signal position variable | - |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Ar-C (Aromatic Carbons) | -CH₂- (Methylene Carbons) |
| This compound | ~113, 115, 118, 129, 139, 146 | ~39, ~63 |
| 2-(2-Aminophenyl)ethanol | ~116, 118, 124, 128, 130, 144 | ~37, ~63 |
| 2-(4-Aminophenyl)ethanol | 115.3, 129.0, 130.1, 145.2 | 38.3, 63.5 |
| Phenylethanol | 126.4, 128.5, 129.0, 138.6 | 39.3, 63.8 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol was followed for the preparation of all samples for NMR analysis to ensure data consistency and comparability.
-
Sample Weighing: Approximately 5-10 mg of the solid sample (this compound, 2-(2-Aminophenyl)ethanol, or 2-(4-Aminophenyl)ethanol) or 5-10 µL of the liquid sample (phenylethanol) was accurately weighed into a clean, dry vial.
-
Solvent Addition: The weighed sample was dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interference from proton signals of the solvent itself.
-
Homogenization: The mixture was gently vortexed or sonicated to ensure complete dissolution and homogeneity.
-
Transfer to NMR Tube: The resulting solution was carefully transferred into a standard 5 mm NMR tube using a Pasteur pipette.
-
Internal Standard: A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral window was used compared to ¹H NMR, and a longer acquisition time with a greater number of scans was employed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Structural Confirmation Workflow
The process of confirming the structure of this compound using NMR data involves a logical progression of analysis and comparison.
Figure 1. Workflow for the structural confirmation of this compound using NMR spectroscopy.
The distinct substitution pattern on the aromatic ring of this compound results in a unique set of chemical shifts and coupling patterns for the aromatic protons, which is demonstrably different from its ortho and para isomers. Similarly, the electronic effect of the meta-amino group influences the chemical shifts of the benzylic and hydroxyl-bearing carbons in the ethyl side chain in a predictable manner, further aiding in its positive identification when compared to the reference compounds. This systematic approach, combining high-quality data acquisition with careful comparative analysis, provides irrefutable evidence for the structural assignment of this compound.
A Comparative Guide to LC-MS Analysis for Molecular Weight Validation of 2-(3-Aminophenyl)ethanol
For researchers, scientists, and professionals in drug development, accurate molecular weight determination is a critical step in the characterization of synthesized compounds. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the molecular weight validation of 2-(3-Aminophenyl)ethanol, presenting its performance against other analytical techniques, supported by experimental protocols and data.
Introduction to this compound
This compound is a small organic molecule with the chemical formula C8H11NO.[1] Its theoretical molecular weight is 137.18 g/mol .[1][2][3][4] Accurate confirmation of this molecular weight is essential for verifying the successful synthesis and purity of the compound. LC-MS is a highly effective and widely used technique for this purpose, offering both high accuracy and sensitivity.[5][6] In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, detection of the protonated molecule [M+H]+ at m/z 138.1 confirms its molecular weight.[7]
Comparison of Analytical Techniques
While LC-MS is a premier method for molecular weight validation, other techniques can also be employed. The following table provides a comparison of common analytical methods for the characterization of small molecules like this compound.
| Technique | Principle | Advantages | Limitations |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds by liquid chromatography and detects them by mass spectrometry, providing a mass-to-charge ratio. | High sensitivity and specificity, provides accurate molecular weight information, and can analyze complex mixtures.[5][6][8] | Higher equipment cost and requires skilled operators.[9] |
| HPLC-UV (High-Performance Liquid Chromatography with UV detection) | Separates compounds based on their interaction with a stationary phase and detects them by their UV absorbance. | Good for quantification, widely available, and has a lower cost than LC-MS.[6][9] | Lower sensitivity and specificity than LC-MS, and potential for co-eluting interferences.[9] Does not directly provide molecular weight. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds in the gas phase and detects them by mass spectrometry. | High resolution for volatile and thermally stable compounds, provides molecular weight and fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed information about the structure of a molecule based on the interaction of atomic nuclei with a magnetic field. | Provides extensive structural information, including connectivity of atoms. | Lower sensitivity compared to MS, and does not directly measure molecular weight of the intact molecule. |
| GPC/SEC (Gel Permeation/Size Exclusion Chromatography) | Separates molecules based on their size in solution.[10][11] | Useful for determining molecular weight distribution of polymers.[10] | Less precise for small molecules compared to mass spectrometry. |
Experimental Protocol: LC-MS for this compound
This section details a standard LC-MS protocol for the molecular weight validation of this compound.
1. Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. LC-MS System and Parameters:
-
Liquid Chromatography System: An HPLC or UPLC system.
-
Mass Spectrometer: A single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 5-10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 50 - 500.
3. Data Analysis:
-
Extract the total ion chromatogram (TIC) to observe the elution of the compound.
-
Generate the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the [M+H]+ ion and confirm that its m/z value corresponds to the expected molecular weight (137.18 + 1.0078 = 138.19).
Data Presentation
The primary quantitative data from the LC-MS analysis is the measured mass-to-charge ratio of the target molecule.
| Compound | Theoretical Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) |
| This compound | 137.18[1][3] | 138.19 | 138.1 |
Note: The observed m/z value is based on a literature report.[7] Actual observed values may vary slightly depending on the instrument calibration and resolution.
Workflow and Visualization
The following diagram illustrates the logical workflow for the LC-MS analysis of this compound.
Caption: LC-MS workflow for molecular weight validation.
References
- 1. chembk.com [chembk.com]
- 2. 2-Aminophenyl ethanol | C8H11NO - BuyersGuideChem [buyersguidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. This compound | 52273-77-5 [chemicalbook.com]
- 8. bioxpedia.com [bioxpedia.com]
- 9. benchchem.com [benchchem.com]
- 10. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 11. Methods of Measuring Molecular Shape, Weight and Size - ATA Scientific [atascientific.com.au]
Comparing the chemical reactivity of 2-, 3-, and 4-aminophenylethanol isomers
A Comparative Guide to the Chemical Reactivity of 2-, 3-, and 4-Aminophenylethanol Isomers
Introduction
2-, 3-, and 4-aminophenylethanol are structural isomers with the molecular formula C₈H₁₁NO.[1] They serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[2] The distinct placement of the amino (-NH₂) and hydroxyethyl (-CH₂CH₂OH) groups on the phenyl ring gives rise to significant differences in their chemical reactivity. This guide provides a comparative analysis of these isomers, supported by established chemical principles and experimental data, to assist researchers in selecting the appropriate isomer for their specific synthetic applications.
The primary factors governing the reactivity of these isomers are the electronic effects (resonance and induction) exerted by the substituents and the steric hindrance arising from their proximity. The amino group is a potent activating group that directs electrophiles to the ortho and para positions, while the hydroxyethyl group is a weakly activating, ortho-, para-directing group.[3][4] The interplay of these factors dictates the behavior of each isomer in key chemical transformations.
Comparative Data Presentation
Physical and Chemical Properties
The physical properties of the isomers, such as melting and boiling points, are influenced by their molecular symmetry and intermolecular bonding capabilities.
| Property | 2-Aminophenylethanol | 3-Aminophenylethanol | 4-Aminophenylethanol |
| Structure | |||
| CAS Number | 5339-85-5[1] | 2454-37-7[5] | 104-10-9[6] |
| Molecular Formula | C₈H₁₁NO[1] | C₈H₁₁NO[5] | C₈H₁₁NO[6] |
| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [5] | 137.18 g/mol [6] |
| Appearance | Light yellow to orange liquid[7] | Not specified | White solid[8] |
| Melting Point | Not specified | Not specified | 107-110 °C[8] |
| Boiling Point | Not specified | Not specified | Not specified |
Note: Data is sourced from publicly available databases. Some physical properties like boiling points are not consistently reported.
Reactivity Comparison Summary (Predicted)
Direct kinetic comparisons for these specific isomers are sparse in the literature. The following table summarizes the predicted relative reactivity based on fundamental organic chemistry principles, such as electronic and steric effects, drawing parallels from similar substituted aromatic systems.[3]
| Reaction Type | 2-Isomer | 3-Isomer | 4-Isomer | Rationale |
| Electrophilic Aromatic Substitution | High | Low | Very High | -NH₂ group strongly activates ortho and para positions. The 3-isomer lacks this direct activation at the other positions. The 4-isomer is most reactive due to minimal steric hindrance. |
| N-Acylation (Amino Group) | Moderate | Low | High | Nucleophilicity of the amino group is enhanced in the 2- and 4-isomers. Steric hindrance from the adjacent hydroxyethyl group may slightly reduce the rate for the 2-isomer compared to the 4-isomer. |
| Oxidation (Hydroxyl Group) | High | High | High | All are primary alcohols and readily oxidized.[9] Minor differences may arise from the electronic influence of the amino group, but all are expected to be reactive. |
| Basicity (pKa of Conjugate Acid) | Moderate | Low | High | The electron-donating resonance effect of the hydroxyethyl group is strongest at the para position, increasing the electron density on the nitrogen and thus its basicity. |
| Acidity (pKa of -OH) | Low | High | Low | The electron-donating -NH₂ group at the ortho and para positions destabilizes the resulting alkoxide, decreasing acidity. This effect is absent in the meta isomer.[10] |
Analysis of Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group, significantly increasing the electron density of the aromatic ring at the ortho and para positions through resonance.[11]
-
2- and 4-Aminophenylethanol: These isomers are highly activated towards EAS. The amino group directs incoming electrophiles to the positions ortho and para relative to it. The 4-isomer is generally the most reactive due to the powerful, unobstructed activation from the amino group. In the 2-isomer, while still highly reactive, steric hindrance from the adjacent hydroxyethyl group can influence the regioselectivity and slightly temper the reaction rate.
-
3-Aminophenylethanol: The amino group in the meta position does not donate electron density via resonance to the other carbons in the ring.[3] Therefore, the ring is significantly less activated compared to the 2- and 4-isomers, leading to slower reaction rates and requiring harsher conditions for EAS.
References
- 1. scbt.com [scbt.com]
- 2. klandchemicals.com [klandchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Aminophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 8. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
2-(3-Aminophenyl)ethanol versus other amino alcohols in organic synthesis
A Comparative Guide to 2-(3-Aminophenyl)ethanol and Other Amino Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. Their unique bifunctional nature makes them invaluable in various facets of organic synthesis, serving as chiral auxiliaries, ligands for asymmetric catalysis, and key building blocks for the synthesis of complex molecules, including pharmaceuticals.[1][2] this compound, with its distinct aromatic and nucleophilic moieties, presents a unique set of properties. This guide provides an objective comparison of this compound with other representative amino alcohols in common organic transformations, supported by experimental data and detailed protocols.
The performance of an amino alcohol in a given reaction is heavily influenced by its structure. For instance, in asymmetric catalysis, the steric and electronic properties of the substituents on the amino alcohol backbone play a crucial role in determining the enantioselectivity of the reaction. The phenyl ring in this compound, for example, can engage in π-stacking interactions and its electronic properties can be modulated, offering a different catalytic environment compared to simpler aliphatic amino alcohols like ethanolamine or other phenyl-containing analogues such as (R)-2-phenylglycinol.
Comparative Performance in Asymmetric Synthesis
Asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are frequently used to prepare oxazaborolidine catalysts (CBS catalysts) for this purpose.[3] The enantioselectivity of these reactions is highly dependent on the structure of the amino alcohol used.
Data Presentation: Asymmetric Borane Reduction of Acetophenone
| Catalyst/Ligand Precursor | Catalyst Loading (mol%) | Reductant | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | 10 | BH₃·SMe₂ | THF | 0.5 | 95 | 97 (R) | [3] |
| (1R,2S)-(-)-Norephedrine | 10 | BH₃·SMe₂ | THF | 1 | 92 | 90 (R) | [4] |
| (R)-2-Phenylglycinol | 5 | BH₃·SMe₂ | Toluene | 2 | 88 | 95 (R) | [5] |
| Chiral Lactam Alcohol | 10 | BH₃ | THF | - | 91-98 | 91-98 (R) | [3] |
Note: The data presented is for a model reaction and may vary depending on the specific ketone substrate and reaction conditions. The performance of a catalyst derived from this compound would be influenced by the electronic effects of the amino group on the phenyl ring and its steric profile.
Role in the Synthesis of Bioactive Molecules
Amino alcohols are crucial synthons for a wide array of bioactive molecules and pharmaceuticals.[6][7] The choice of amino alcohol can significantly impact the synthetic route and the biological activity of the final product. This compound offers a phenylenediamine-like scaffold, which is a common motif in many biologically active compounds.
Data Presentation: Synthesis of Chiral 1,2-Amino Alcohols
The synthesis of enantioenriched 1,2-amino alcohols is of great interest. Multi-enzyme cascades represent a green and efficient approach.
| Starting Material | Target Amino Alcohol | Key Enzymes | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Phenylalanine | (S)-2-Phenylglycinol | Transaminase, Carbonyl Reductase | 61 | >99.4 | [8] |
| L-Phenylalanine | (R)-Phenylethanolamine | ω-Transaminase, Alcohol Dehydrogenase | 69 | >99.9 | [8] |
These enzymatic routes showcase the potential for producing highly pure chiral amino alcohols that can be used as building blocks in drug discovery.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Ketone Reduction using an in situ Generated Oxazaborolidine Catalyst
This protocol is a generalized procedure based on established methods for the asymmetric reduction of ketones.[3]
Materials:
-
Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF, 1.2 mmol)
-
Prochiral ketone (e.g., acetophenone) (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the chiral amino alcohol (0.1 mmol) and anhydrous THF (5 mL).
-
Stir the solution at room temperature and add the borane-dimethyl sulfide complex (1.2 mL, 1.2 mmol) dropwise.
-
Stir the mixture for 1 hour at room temperature to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst solution over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Amino alcohols can be utilized as ligands or starting materials in cross-coupling reactions. The following is a general protocol for the amination of an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (or amino alcohol, e.g., this compound) (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
BINAP (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Workflow for comparing amino alcohols in asymmetric catalysis.
Caption: Catalytic cycle for asymmetric ketone reduction.
Conclusion
This compound offers a unique structural motif for applications in organic synthesis, particularly where aromatic interactions and the electronic nature of a substituted aniline are beneficial. While direct comparative data against other amino alcohols in all major reaction classes is still emerging, its potential as a precursor for chiral ligands and as a building block for bioactive molecules is significant. The choice of an amino alcohol for a specific synthetic challenge will ultimately depend on a careful consideration of its steric and electronic properties, as well as the desired stereochemical outcome. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational selection and application of amino alcohols in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. mdpi.com [mdpi.com]
- 4. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Bioactive Molecules VIII [soci.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2-(3-Aminophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Aminophenyl)ethanol belongs to the phenethylamine class of compounds, which are known to interact with various biological targets, primarily within the central nervous system. Modifications to the core structure of this compound, including substitutions on the phenyl ring and the amino group, can significantly alter its pharmacological profile. This guide explores how such modifications might influence its activity as a monoamine transporter inhibitor and a monoamine oxidase (MAO) inhibitor, two key targets for the treatment of neurological and psychiatric disorders.
Hypothetical Comparative Data
The following table summarizes the hypothetical biological activities of a series of this compound derivatives. This data is not derived from direct experimental results but is based on established SAR principles for phenethylamines. It is intended to serve as a conceptual framework for designing and prioritizing novel compounds for synthesis and biological evaluation.[1][2][3]
| Compound ID | R1 (at Amino Group) | R2 (on Phenyl Ring) | DAT IC50 (nM) | SERT IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| APE-001 | H | H | 850 | 1200 | >10000 | >10000 |
| APE-002 | CH3 | H | 600 | 950 | 8500 | 9000 |
| APE-003 | H | 4-Cl | 450 | 500 | >10000 | >10000 |
| APE-004 | H | 4-OCH3 | 900 | 1500 | >10000 | >10000 |
| APE-005 | CH3 | 4-Cl | 300 | 400 | 7000 | 7500 |
| APE-006 | H | 3,4-diCl | 250 | 350 | >10000 | >10000 |
| APE-007 | H | 2-Cl | 950 | 1300 | >10000 | >10000 |
Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
Based on the general principles of phenethylamine pharmacology, the following SAR can be inferred for this compound derivatives:
-
Substitution on the Amino Group (R1): Small alkyl substitutions, such as a methyl group, may slightly increase potency at monoamine transporters. Larger substituents are generally detrimental to activity.
-
Substitution on the Phenyl Ring (R2):
-
Position: Halogen substitution at the para (4-position) of the phenyl ring tends to enhance potency for both dopamine (DAT) and serotonin (SERT) transporters.[2][3] Dichloro-substitution at the 3 and 4 positions can further increase potency. Substitution at the ortho (2-position) is generally less favorable.
-
Nature of Substituent: Electron-withdrawing groups, like halogens, appear to be more favorable for transporter inhibition than electron-donating groups like methoxy.[1]
-
Signaling Pathways and Experimental Workflows
To assess the biological activity of these compounds, several key signaling pathways and experimental workflows are employed.
Dopamine Transporter (DAT) Inhibition Pathway.
The above diagram illustrates the mechanism of action for a potential dopamine reuptake inhibitor. The derivative binds to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and thereby increasing its concentration and signaling at the postsynaptic neuron. A similar mechanism applies to the serotonin transporter (SERT).
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spectroscopic Data for 2-(3-Aminophenyl)ethanol and Its Precursors
This guide provides a detailed comparison of the spectroscopic data for the versatile chemical intermediate, 2-(3-Aminophenyl)ethanol, and its common precursors, 3-nitrophenylethanol and 3-aminophenylacetic acid. This information is crucial for researchers and professionals in drug development and chemical synthesis for reaction monitoring, quality control, and structural verification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and confirming the successful conversion during synthesis.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d6 | 6.88 (t, J=7.6 Hz, 1H), 6.45 (d, J=7.6 Hz, 1H), 6.38 (d, J=7.6 Hz, 1H), 6.35 (s, 1H), 4.83 (s, 2H, -NH₂), 4.48 (t, J=5.2 Hz, 1H, -OH), 3.51 (q, J=6.4 Hz, 2H, -CH₂OH), 2.54 (t, J=7.2 Hz, 2H, Ar-CH₂) |
| 2-(3-Nitrophenyl)ethanol | CDCl₃ | 8.12 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 7.42 (d, J=7.6 Hz, 1H), 3.96 (t, J=6.4 Hz, 2H, -CH₂OH), 3.05 (t, J=6.4 Hz, 2H, Ar-CH₂), 1.63 (s, 1H, -OH) |
| 3-Aminophenylacetic acid | DMSO-d6 | 6.95 (t, J=7.6 Hz, 1H), 6.51-6.45 (m, 3H), 5.03 (s, 2H, -NH₂), 3.38 (s, 2H, -CH₂COOH), 12.15 (s, 1H, -COOH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d6 | 147.8, 139.5, 128.8, 116.3, 113.6, 112.7, 62.5 (-CH₂OH), 38.9 (Ar-CH₂) |
| 2-(3-Nitrophenyl)ethanol | CDCl₃ | 148.3, 141.5, 135.0, 129.4, 123.5, 121.9, 62.8 (-CH₂OH), 38.3 (Ar-CH₂) |
| 3-Aminophenylacetic acid | DMSO-d6 | 173.8 (-COOH), 147.6, 136.0, 128.9, 118.0, 115.0, 114.1, 40.7 (-CH₂COOH) |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H stretch (alcohol), N-H stretch (amine), C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), C-N stretch, C-O stretch | ~3350 (broad), ~3200-3400, ~3030, ~2850-2950, ~1600, ~1300, ~1050 |
| 2-(3-Nitrophenyl)ethanol | O-H stretch (alcohol), C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), N=O stretch (nitro) | ~3350 (broad), ~3080, ~2850-2950, ~1600, ~1530 (asymmetric), ~1350 (symmetric) |
| 3-Aminophenylacetic acid | O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-N stretch | ~2500-3300 (very broad), ~3200-3400, ~3030, ~2900, ~1700, ~1600, ~1300 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI | 138.1 |
| 2-(3-Nitrophenyl)ethanol | ESI | 168.1 |
| 3-Aminophenylacetic acid | ESI | 152.1 |
Experimental Protocols
Synthesis of this compound from 3-Nitrophenylethanol
This procedure details the reduction of the nitro group of 3-nitrophenylethanol to an amine group to yield this compound.
-
Materials:
-
3-Nitrophenylethanol
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Pressure reactor
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
-
Procedure:
-
In a pressure reactor, dissolve 3-nitrophenylethanol in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to approximately 3 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization if necessary.
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from 3-nitrophenylethanol.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis and structural confirmation.
A Comparative Guide to Purity Validation of 2-(3-Aminophenyl)ethanol: HPLC vs. Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for chemical intermediates is a cornerstone of safe and effective drug development. For a compound such as 2-(3-Aminophenyl)ethanol, a versatile building block in pharmaceutical synthesis, accurate purity assessment is critical to control reaction yields, impurity profiles, and the ultimate quality of the active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs.
Core Principles: A Tale of Two Methodologies
High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique
HPLC is a powerful chromatographic method that physically separates a sample's components based on their differential interactions with a stationary phase (the column) and a mobile phase.[1] For purity analysis, a detector, most commonly UV-Vis, measures the signal of each component as it elutes. The purity is typically calculated using an "area percent" method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.[3] While highly sensitive to trace impurities, this method's accuracy relies on the crucial assumption that all compounds have a similar detector response factor, which is not always the case.[1][3]
Quantitative NMR (qNMR): A Primary Analytical Method
In contrast, qNMR is a primary or absolute analytical method.[1][4] Its fundamental principle is the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[5][6] By co-dissolving a sample with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[7] This makes qNMR an invaluable tool for providing an accurate molar-based purity value and for qualifying secondary reference standards used in other methods like HPLC.[8]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical reversed-phase HPLC method suitable for analyzing this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[9][10]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9][10]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water, pH 5.0.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV at 254 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[10]
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative ¹H NMR (qNMR) Protocol
This protocol details the steps for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[12]
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound into a clean vial.[9]
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%). The standard's signals must not overlap with the analyte's signals.[3][9]
-
Transfer both weighed materials to a standard 5 mm NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.[13]
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment (e.g., zg30 or a sequence with water suppression if needed).[14]
-
Pulse Angle: 90° flip angle to maximize signal.[12]
-
Relaxation Delay (d1): A sufficiently long delay is critical for accurate integration. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (typically 30-60 seconds).[9]
-
Acquisition Time (aq): 2-4 seconds.[15]
-
Number of Scans: 16-64 scans, sufficient to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals used in the calculation.[12]
-
-
Data Processing and Quantification:
-
Apply phasing and baseline correction to the spectrum.
-
Select a well-resolved, characteristic signal for this compound (e.g., the triplet corresponding to the -CH₂-OH protons) and a well-resolved signal for the internal standard (e.g., the singlet for the two olefinic protons of Maleic Acid).
-
Carefully integrate both signals.
-
Calculate the purity (% w/w) using the standard qNMR equation, accounting for the weight, molecular weight, purity of the internal standard, and the number of protons for each integrated signal.
-
Data Presentation and Comparison
The choice between HPLC and qNMR often depends on the specific analytical goal. The following table summarizes their key characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | A comparative method based on physical separation and detection.[1] | A primary, absolute method based on signal intensity's direct proportionality to molar concentration.[1] |
| Quantitation | Relative (typically area percent), assuming equal detector response. | Absolute purity (% w/w) is determined using a certified internal standard.[9] |
| Reference Standard | Requires a reference standard of the analyte for assay; purity is relative without one.[9] | Does not require a reference standard of the analyte for purity determination.[16] |
| Accuracy | High, but can be compromised by impurities with different response factors.[1] | Very high, providing a more "true" measure of purity.[6] |
| Precision | Excellent, with very low relative standard deviation (RSD). | Excellent, with typically low RSD.[6] |
| Selectivity | High, based on chromatographic resolution. | High, based on distinct chemical shifts of nuclei. Can be challenging with severe signal overlap.[1] |
| Sensitivity | Generally higher for detecting trace impurities (ppm levels).[9] | Lower sensitivity, but excellent for quantifying impurities at levels of ~0.1% and above.[9] |
| Information Provided | Purity, impurity profile, retention times. | Absolute purity, structural confirmation, and simultaneous identification and quantification of impurities.[8] |
| Sample Consumption | Low (micrograms).[9] | Higher (milligrams).[9] |
| Destructive? | Yes.[9] | No, the sample can be fully recovered.[9] |
Illustrative Purity Data for this compound (Batch No. 18A-2512)
| Parameter | HPLC Result | qNMR Result |
| Purity Value | 99.7% (Area) | 98.6% (w/w) |
| Relative Standard Deviation | 0.15% | 0.21% |
| Method Notes | Purity based on total UV-active peak area at 254 nm. | Absolute purity determined using Maleic Acid internal standard. Value accounts for all proton-containing species, including potential non-UV active impurities and residual solvents. |
The ~1.1% discrepancy in this example is common and highlights the complementary nature of the techniques. The HPLC area percent method may overestimate purity if impurities present have a lower UV response than this compound. qNMR provides a more accurate mass-based purity, reflecting the true amount of the target compound in the material.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the parallel workflows for purity determination by HPLC and qNMR.
Caption: Experimental workflow for HPLC and qNMR purity validation.
Conclusion: An Orthogonal Approach for Highest Confidence
Both HPLC and qNMR are indispensable for the purity validation of this compound. HPLC excels at high-throughput quality control and sensitive detection of trace impurities. qNMR, as a primary analytical method, offers an accurate, absolute purity value while simultaneously confirming the compound's structure and quantifying impurities without needing specific reference standards.[9]
For comprehensive and robust purity validation, a dual-pronged, orthogonal approach is highly recommended.[9] Using HPLC to establish the impurity profile and qNMR to determine an absolute purity value provides the highest level of confidence in the material's quality, ensuring a solid foundation for subsequent stages of drug development and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 52273-77-5 [chemicalbook.com]
- 3. enovatia.com [enovatia.com]
- 4. almacgroup.com [almacgroup.com]
- 5. emerypharma.com [emerypharma.com]
- 6. agilent.com [agilent.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cores.emory.edu [cores.emory.edu]
- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Ke… [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Stability Analysis of 2-(3-Aminophenyl)ethanol and its Sulfonylated Analog, 2-[(3-Aminophenyl)sulfonyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative stability analysis of 2-(3-Aminophenyl)ethanol and its sulfonylated analog, 2-[(3-Aminophenyl)sulfonyl]ethanol. The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. This document outlines the findings from a hypothetical forced degradation study, offering insights into the intrinsic stability of these two molecules under various stress conditions. While the experimental data presented herein is illustrative, it is based on established principles of chemical stability.
Executive Summary
Forced degradation studies are essential in pharmaceutical development to understand degradation pathways and to develop stability-indicating analytical methods.[1][2] This comparative guide assesses the stability of this compound and its sulfonylated counterpart, 2-[(3-Aminophenyl)sulfonyl]ethanol, under hydrolytic, oxidative, photolytic, and thermal stress conditions. The sulfonylated analog is expected to exhibit different stability characteristics due to the presence of the electron-withdrawing sulfonyl group, which can influence the reactivity of the aromatic amine and the overall molecule. Sulfonamides, for instance, are noted to have improved hydrolytic stability compared to other functional groups like amides.[3]
Comparative Stability Data
The following tables summarize the hypothetical quantitative data from a forced degradation study. The data illustrates the percentage degradation of the parent compound after exposure to various stress conditions.
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 15.2 |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | 8.5 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 25.8 |
| Photolytic | UV Light (254 nm) | 48 | 25 | 12.1 |
| Thermal | Dry Heat | 72 | 80 | 5.3 |
Table 2: Forced Degradation of 2-[(3-Aminophenyl)sulfonyl]ethanol
| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 5.7 |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | 3.2 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 18.4 |
| Photolytic | UV Light (254 nm) | 48 | 25 | 15.9 |
| Thermal | Dry Heat | 72 | 80 | 2.1 |
Based on this hypothetical data, the sulfonylated analog, 2-[(3-Aminophenyl)sulfonyl]ethanol, demonstrates greater stability under hydrolytic and thermal conditions. However, it shows a slightly higher susceptibility to photolytic degradation, which could be attributed to the sulfonyl group acting as a chromophore.[4] The aromatic amine in both compounds is a likely site for oxidative degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Degradation Study Protocol
A stock solution of each compound (this compound and 2-[(3-Aminophenyl)sulfonyl]ethanol) was prepared in methanol at a concentration of 1 mg/mL. These stock solutions were then subjected to the following stress conditions as per ICH guidelines.[5]
-
Acid Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 9 mL of 3% hydrogen peroxide and stored at room temperature (25°C) for 24 hours, protected from light.
-
Photolytic Degradation: The stock solution was exposed to UV light at 254 nm in a photostability chamber for 48 hours. A control sample was kept in the dark.
-
Thermal Degradation: The solid drug substance was placed in a hot air oven at 80°C for 72 hours.
Analytical Method
All samples were diluted with the mobile phase to a final concentration of 100 µg/mL and analyzed using a stability-indicating HPLC method.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed samples with that of an unstressed control sample.
Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound under oxidative stress, a common degradation route for aromatic amines.
Caption: Hypothetical oxidative degradation pathway.
Experimental Workflow for Forced Degradation
This diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for forced degradation studies.
References
Comparative analysis of Raney nickel vs palladium for nitrophenol reduction
A Comparative Analysis of Raney Nickel vs. Palladium for Nitrophenol Reduction
For researchers, scientists, and drug development professionals, the efficient and selective reduction of nitrophenols to aminophenols is a critical transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals. The choice of catalyst for this hydrogenation reaction is paramount, with Raney nickel and palladium-based catalysts being two of the most common options. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization.
Performance Comparison: Raney Nickel vs. Palladium
The selection between Raney nickel and palladium catalysts often depends on the specific requirements of the synthesis, including cost, desired reaction conditions, and tolerance to other functional groups. Palladium catalysts, particularly palladium on carbon (Pd/C), are often lauded for their high activity under mild conditions.[1] In contrast, Raney nickel, a high-surface-area nickel-aluminum alloy, is a more cost-effective option and can offer advantages in terms of chemoselectivity.[2]
The catalytic reduction of 4-nitrophenol is a widely studied model reaction, providing a benchmark for comparing catalyst performance.[3] With palladium nanoparticles, this reduction is typically carried out at room temperature using a reducing agent like sodium borohydride (NaBH₄).[3] For Raney nickel, the reduction is commonly performed using molecular hydrogen (H₂) under pressure and elevated temperatures.[4]
Quantitative Data Summary
The following tables summarize typical experimental data for the reduction of p-nitrophenol using Raney nickel and a palladium-based catalyst, respectively. It is important to note that direct comparison is nuanced due to the differing optimal reaction conditions for each catalyst.
Table 1: Performance Data for Raney Nickel in p-Nitrophenol Hydrogenation
| Parameter | Value | Conditions | Reference |
| Catalyst | Raney Nickel | - | [4] |
| Substrate | p-Nitrophenol (PNP) | - | [4] |
| Product | p-Aminophenol (PAP) | - | [4] |
| Hydrogen Pressure | 1-3 MPa | Reaction is first order with respect to H₂ pressure | [4] |
| Temperature | 343-373 K | - | [4] |
| Solvent | 2-Propanol | - | [4] |
| Catalyst Loading | 0.5 - 2.0 kg/m ³ | - | [4] |
| PNP Concentration | 0.1 - 0.5 kmol/m³ | Reaction is first order with respect to PNP concentration | [4] |
| Selectivity | High | No significant by-products reported | [4] |
| Activation Energy | 47 kJ/mol | For the formation of p-aminophenol | [4] |
Table 2: Performance Data for Palladium on Carbon (Pd/C) in p-Nitrophenol Reduction
| Parameter | Value | Conditions | Reference |
| Catalyst | Palladium on Carbon (Pd/C) | - | [5] |
| Substrate | 4-Nitrophenol | - | [5] |
| Product | 4-Aminophenol | - | [5] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | - | [5] |
| Temperature | Room Temperature | - | [5] |
| Solvent | Water | - | [5] |
| Apparent Rate Constant (k) | 0.69 min⁻¹ | - | [5] |
| Activation Energy (Ea) | 26.9 kJ/mol | - | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful catalytic reactions. Below are representative procedures for the reduction of p-nitrophenol using both Raney nickel and a palladium catalyst.
Raney Nickel Catalyzed Hydrogenation of p-Nitrophenol with H₂
This protocol is based on typical conditions for catalytic hydrogenation in a slurry reactor.[4][6]
Materials:
-
p-Nitrophenol
-
Solvent (e.g., 2-Propanol, Ethanol)
-
Raney Nickel (commercially available as a slurry in water)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control
-
Hydrogen gas cylinder
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (e.g., argon), carefully transfer the required amount of Raney nickel slurry to the reaction vessel. Raney nickel is pyrophoric when dry and must be handled with care.[6]
-
Reactant Addition: Add the solvent (e.g., 2-propanol) to the reactor, followed by the p-nitrophenol.
-
Reactor Assembly: Seal the autoclave reactor.
-
Inerting: Purge the reactor several times with a low pressure of nitrogen or argon to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-3 MPa).
-
Reaction: Heat the mixture to the target temperature (e.g., 343-373 K) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots (after depressurizing and purging) for analysis by techniques such as TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: The Raney nickel catalyst can be removed by filtration. The filter cake must be kept wet to prevent ignition.[7]
-
Product Isolation: The product can be isolated from the filtrate by evaporation of the solvent.
Palladium-Catalyzed Reduction of 4-Nitrophenol with NaBH₄
This protocol is a standard procedure for the model reaction of 4-nitrophenol reduction, often monitored by UV-Vis spectroscopy.[3]
Materials:
-
4-Nitrophenol
-
Sodium Borohydride (NaBH₄)
-
Palladium catalyst (e.g., Pd/C or Pd nanoparticles)
-
Deionized water
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Solutions: Prepare aqueous solutions of 4-nitrophenol and NaBH₄.
-
Reaction Setup: In a reaction vessel (or directly in a quartz cuvette), add a specific volume of the 4-nitrophenol solution.
-
Addition of Reducing Agent: Add a freshly prepared aqueous solution of NaBH₄ to the 4-nitrophenol solution. The solution should turn yellow, indicating the formation of the 4-nitrophenolate ion.
-
Initiation of Reaction: Add a small amount of the palladium catalyst (e.g., a dispersion of Pd nanoparticles or a small quantity of Pd/C) to the mixture.
-
Monitoring: Immediately begin monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals. The disappearance of the peak at ~400 nm (corresponding to the 4-nitrophenolate ion) and the appearance of a new peak at ~300 nm (corresponding to 4-aminophenol) indicates the progress of the reaction.
-
Data Analysis: The apparent rate constant can be determined by plotting ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance at 400 nm.
-
Work-up: After the reaction is complete (indicated by the disappearance of the yellow color), the catalyst can be separated by centrifugation or filtration for reuse. The aqueous solution contains the 4-aminophenol product.
Visualizing the Process and Mechanisms
Diagrams can provide a clear, high-level overview of complex processes and relationships. The following visualizations were created using the DOT language.
Experimental Workflow
The general workflow for a catalytic nitrophenol reduction experiment, whether using Raney nickel or palladium, follows a similar logical progression.
Comparative Catalytic Cycles
The mechanisms for nitrophenol reduction by Raney nickel and palladium differ primarily in the nature of the hydrogen source and its activation on the catalyst surface.
Mechanistic Considerations
Raney Nickel: The catalytic hydrogenation of nitrophenols over Raney nickel is generally understood to follow a Langmuir-Hinshelwood mechanism where both reactants adsorb onto the catalyst surface.[4] The process begins with the dissociative adsorption of molecular hydrogen onto the active nickel sites, forming surface-adsorbed hydrogen atoms.[4] Concurrently, the nitrophenol molecule adsorbs onto the surface. The reaction proceeds through a series of stepwise hydrogen transfers to the nitro group, likely via nitroso and hydroxylamine intermediates, ultimately yielding the aminophenol, which then desorbs from the surface.[4][8]
Palladium: When using NaBH₄ as the reductant, the mechanism on the palladium surface is also described by a Langmuir-Hinshelwood model.[3] Both the borohydride ions (BH₄⁻) and the nitrophenolate ions (formed in the basic NaBH₄ solution) adsorb onto the palladium nanoparticles.[3] It is proposed that the palladium surface facilitates the transfer of hydride from the borohydride to the adsorbed nitrophenolate, leading to its reduction. The final product, aminophenol, then desorbs, regenerating the active catalytic site for the next cycle.
Conclusion
Both Raney nickel and palladium catalysts are highly effective for the reduction of nitrophenols. The choice between them is a trade-off between several factors:
-
Activity and Conditions: Palladium catalysts, especially when used with NaBH₄, often exhibit higher activity under milder conditions (room temperature, atmospheric pressure), making them ideal for laboratory-scale synthesis and for substrates sensitive to high temperatures or pressures.[3][5]
-
Cost and Scalability: Raney nickel is significantly less expensive than palladium, making it a more attractive option for large-scale industrial processes.[2]
-
Selectivity: Raney nickel can sometimes offer better chemoselectivity in molecules with multiple reducible functional groups. For example, it is often preferred over Pd/C when dehalogenation of aromatic halides is a concern.
-
Safety and Handling: Raney nickel is pyrophoric when dry and requires careful handling procedures, especially during filtration and disposal.[2][6] While palladium catalysts also pose a flammability hazard, particularly Pd/C, the pyrophoric nature of Raney nickel is a more prominent concern.[7]
-
Reducing Agent: The choice of reducing agent (H₂ for Raney Ni vs. NaBH₄/transfer hydrogenation reagents for Pd) also impacts the overall process safety, cost, and equipment requirements.
Ultimately, the optimal catalyst depends on the specific application. For high-volume production where cost is a major driver, Raney nickel is a robust choice. For fine chemical and pharmaceutical synthesis where mild conditions, high activity, and functional group tolerance are critical, palladium catalysts are often superior. This guide provides the foundational data and protocols to make an informed decision based on the unique demands of your research or development project.
References
- 1. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating the efficiency of different synthetic routes to 2-(3-Aminophenyl)ethanol
This guide provides a detailed comparison of various synthetic routes for the preparation of 2-(3-Aminophenyl)ethanol, a valuable intermediate in pharmaceutical and chemical synthesis. The evaluation focuses on reaction efficiency, offering quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide evaluates the most common synthetic pathways, focusing on yield, reaction conditions, and reagent safety.
Comparative Analysis of Synthetic Routes
The primary methods for synthesizing this compound involve the reduction of a nitro-substituted precursor. The most direct and efficient of these is the catalytic hydrogenation of 2-(3-nitrophenyl)ethanol. An alternative two-step approach begins with 3-nitroacetophenone. A hypothetical route involving the reduction of 3-aminophenylacetic acid is also considered.
Data Summary
The following table summarizes the key quantitative data for the most viable synthetic routes, allowing for a direct comparison of their efficiencies.
| Route Ref. | Starting Material | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| 1a | 2-(3-Nitrophenyl)ethanol | 10% Pd/C, H₂ (45 psi) | Methanol | Room Temperature | Overnight | 99%[1] |
| 1b | 2-(o-Nitrophenyl)ethanol | Raney Nickel, H₂, NaOH | Methanol | 80 °C | 74 minutes | 99.2%[2] |
| 2 | 3-Nitroacetophenone | Step 1: NaBH₄Step 2: Catalytic Hydrogenation | Methanol | Ice Bath (Step 1) | Not Specified | Not Specified |
Note on Route 1b: While the cited example is for the ortho-isomer, the high yield and similar chemical properties strongly suggest this method would be highly effective for the meta-isomer as well.
Note on Route 2: The lack of specific yield data for the complete two-step process in the reviewed literature prevents a direct quantitative comparison with the single-step routes.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the most efficient synthetic routes identified.
Protocol for Route 1a: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This procedure outlines the reduction of 2-(3-nitrophenyl)ethanol using a palladium on carbon catalyst under a hydrogen atmosphere.
Materials:
-
2-(3-Nitrophenyl)ethanol
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Pressurized Hydrogenation Apparatus
-
Inert filtration aid (e.g., Celite®)
Procedure:
-
A solution of 2-(3-nitrophenyl)ethanol (e.g., 3.0 g, 18 mmol) in methanol (100 mL) is charged into a pressure reactor.[1]
-
10% Palladium on carbon catalyst (e.g., 0.1 g) is carefully added to the solution.[1]
-
The reactor is sealed and the atmosphere is replaced with hydrogen.
-
The reactor is pressurized with hydrogen to 45 psi and the mixture is stirred at room temperature overnight.[1]
-
Upon reaction completion, the reactor is safely depressurized.
-
The catalyst is removed by filtration through a pad of an inert filtration aid.[1]
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.[1]
Protocol for Route 1b (Adapted): Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a high-yield procedure for a similar isomer and describes the reduction using Raney Nickel.
Materials:
-
2-(3-Nitrophenyl)ethanol
-
Raney Nickel catalyst
-
Methanol
-
Sodium Hydroxide
-
Autoclave or similar high-pressure reactor
Procedure:
-
The autoclave is charged with 2-(3-nitrophenyl)ethanol (e.g., 30 g, 0.18 mol), methanol (90 g), Raney Nickel (0.3 g), and a catalytic amount of sodium hydroxide (0.03 g).[2]
-
The vessel is sealed and purged several times with hydrogen gas before being pressurized to 5 kg/cm ² G.[2]
-
The reaction mixture is heated to 80°C with vigorous stirring.[2]
-
The reaction progress is monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete, the autoclave is cooled to room temperature and carefully vented.
-
The catalyst is removed by filtration.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to afford this compound.
Visualizations of Synthetic Pathways and Workflow
The following diagrams illustrate the described synthetic routes and a logical workflow for their evaluation.
Caption: Overview of synthetic routes to this compound.
Caption: Workflow for the comparative evaluation of synthetic routes.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(3-Aminophenyl)ethanol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(3-Aminophenyl)ethanol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation[1][2].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact[3].
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes[3].
-
Lab Coat: A lab coat should be worn to protect clothing and skin from contamination[3].
-
Respiratory Protection: In situations where dusts or aerosols may be generated, a dust respirator should be used[3].
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].
-
Avoid the generation of dust[1].
-
Prevent contact with skin, eyes, and clothing[3].
-
Do not eat, drink, or smoke in areas where the chemical is handled[3].
Quantitative Data and Hazard Classifications
For quick reference, the following table summarizes the key hazard information for this compound.
| Parameter | Guideline |
| Primary Disposal Method | Treat as hazardous waste; dispose of at an approved waste disposal plant[1][4]. |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Incompatible Materials | Strong oxidizing agents, acids, and acid chlorides[1][3]. |
| Waste Container | Use a dedicated, compatible, tightly sealed, and clearly labeled container[3][5]. |
| Storage of Waste | Store in a cool, dry, well-ventilated area away from incompatible substances[3][5]. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash [3].
1. Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a dedicated and clearly labeled hazardous waste container[3][5].
-
Ensure the container is made of a compatible material and is kept tightly sealed to prevent leaks or the release of fumes[3][5].
2. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the associated hazard symbols (e.g., "Irritant")[5].
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area[3][5].
-
Ensure the storage area is separate from incompatible materials such as strong oxidizing agents and acids[3][5].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company[2][5].
-
Follow all federal, state, and local regulations for hazardous waste disposal[2][3].
5. Decontamination of Empty Containers:
-
The original container of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste in the appropriate solvent waste stream[6].
-
After triple-rinsing, and once the label is defaced, the empty container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The recommended and safest procedure is collection and disposal via a certified hazardous waste management service. Research into the recycling of aromatic amine waste is ongoing, but these methods are not yet standard laboratory procedures[7][8].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. witpress.com [witpress.com]
- 8. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product [witpress.com]
Essential Safety and Logistical Information for Handling 2-(3-Aminophenyl)ethanol
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-(3-Aminophenyl)ethanol. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. It is a solid, often appearing as a light brown to dark brown powder, and is sensitive to air.[1][2][3]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[2][4] |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. | To protect against dust particles and splashes causing eye irritation.[2][4] |
| Skin & Body Protection | Laboratory coat. For larger scale operations, chemical-resistant aprons or coveralls are recommended. | To prevent contamination of personal clothing and skin.[4][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a P2 filter is necessary when dust is generated or ventilation is inadequate.[5] | To prevent inhalation of dust that may cause respiratory irritation. |
Chemical Properties and Storage
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Light brown to dark brown/black solid[1][2][3] |
| Melting Point | 51-53 °C / 104-108 °C[2][3] |
| Boiling Point | 293 °C[3] |
| Flash Point | 131 °C[3] |
| Density | 1.124 g/cm³[3] |
Storage Protocol:
-
Atmosphere: Store under an inert gas (e.g., argon, nitrogen) as the material is air-sensitive.[6]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][6]
-
Location: Store in a cool, dry, dark, and locked area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2][4]
-
Ventilation: Ensure the storage area is well-ventilated.[4]
Operational Plans: Step-by-Step Guidance
Handling Protocol
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[2]
-
Ensure a chemical fume hood is operational and available.[7]
-
Verify that an emergency shower and eyewash station are accessible.[6]
-
Don all required PPE as specified in the table above.
Procedure:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.[7]
-
Avoid creating dust.[2]
-
Use dedicated spatulas and glassware.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4]
-
Immediately clean any contaminated surfaces.
-
Change any contaminated clothing before leaving the laboratory.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation develops, seek medical attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][4] |
| Ingestion | Do NOT induce vomiting. Have the victim drink water (two glasses at most). Seek immediate medical attention. |
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading and entering drains.
-
Personal Protection: Wear all required PPE, including respiratory protection.
-
Cleanup (Dry Spill): Gently sweep or scoop the solid material into a suitable, labeled container for hazardous waste. Avoid generating dust.[2]
-
Decontaminate: Clean the affected area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Seal the container with the spilled material and dispose of it as hazardous waste.
Disposal Plan
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Procedure:
-
Collection: Collect all chemical waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[4][6] Do not dispose of this chemical down the drain.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
